Bimatoprost isopropyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H38O5 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3+,17-16?/t21-,22-,23-,24+,25-/m1/s1 |
InChI Key |
JGZRPRSJSQLFBO-VINXWDBISA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1C=C[C@@H](CCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Bimatoprost Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Bimatoprost Isopropyl Ester, a prostaglandin F2α analog. The document details the multi-step synthetic pathway, starting from the pivotal Corey lactone, and outlines robust purification methodologies to achieve high-purity active pharmaceutical ingredients (APIs). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of prostaglandin-based therapeutics.
Synthesis of this compound
The total synthesis of this compound is a multi-step process that begins with the well-established Corey lactone, a key chiral intermediate in the synthesis of numerous prostaglandins.[1][2][3] The synthesis involves the sequential introduction of the α- and ω-chains onto the cyclopentane core, followed by functional group manipulations and final esterification.
A generalized synthetic scheme is presented below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Protection of Corey Lactone Diol
The hydroxyl groups of the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps. A common method involves the use of silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers.
-
Protocol: To a solution of Corey lactone diol in anhydrous dichloromethane (DCM) are added imidazole and tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is stirred at room temperature until complete consumption of the starting material, as monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Oxidation to the Aldehyde
The protected lactone is oxidized to the corresponding aldehyde, which is a crucial intermediate for the introduction of the ω-chain.
-
Protocol: A Swern oxidation or Dess-Martin periodinane oxidation can be employed. For a Swern oxidation, oxalyl chloride in anhydrous DCM is cooled to -78°C, followed by the slow addition of dimethyl sulfoxide (DMSO). The protected lactone, dissolved in DCM, is then added dropwise. After stirring, triethylamine is added, and the reaction is allowed to warm to room temperature. The mixture is then quenched, and the product is extracted.
Step 3: Horner-Wadsworth-Emmons (HWE) Reaction for ω-Chain Installation
The ω-chain is introduced via a Horner-Wadsworth-Emmons reaction, which typically favors the formation of the (E)-alkene.[4][5][6]
-
Protocol: A phosphonate reagent, such as dimethyl (2-oxo-4-phenylbutyl)phosphonate, is deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) at 0°C. The aldehyde from the previous step, dissolved in THF, is then added dropwise to the reaction mixture. The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent.
Step 4: Stereoselective Reduction of the Ketone
The ketone on the newly installed ω-chain is stereoselectively reduced to the desired (S)-alcohol.
-
Protocol: The enone from the HWE reaction is dissolved in methanol and cooled to 0°C. Sodium borohydride (NaBH4) is then added portion-wise. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted.
Step 5: Reduction of the Lactone to a Lactol
The lactone is reduced to a lactol (a hemiacetal), which is then in equilibrium with the open-chain hydroxy aldehyde necessary for the Wittig reaction.
-
Protocol: The protected intermediate is dissolved in anhydrous toluene and cooled to -78°C. A solution of diisobutylaluminium hydride (DIBAL-H) in toluene is added dropwise, and the reaction is stirred at this temperature. The reaction is carefully quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers form. The product is then extracted.
Step 6: Wittig Reaction for α-Chain Installation
The α-chain is introduced using a Wittig reaction, which forms the cis-double bond.[7][8]
-
Protocol: A phosphonium salt, such as (4-carboxybutyl)triphenylphosphonium bromide, is suspended in anhydrous THF. A strong base, such as potassium tert-butoxide, is added to generate the ylide. The lactol from the previous step, dissolved in THF, is then added to the ylide solution. The reaction is stirred until completion and then quenched. The resulting carboxylic acid is extracted.
Step 7: Isopropyl Esterification
The carboxylic acid of the bimatoprost free acid is esterified to yield the isopropyl ester.[9]
-
Protocol: Bimatoprost free acid is dissolved in a suitable solvent like acetone or dimethylformamide (DMF). Anhydrous potassium carbonate and isopropyl iodide are added to the solution. The mixture is heated under reflux until the reaction is complete, as monitored by TLC or HPLC. The solid is filtered off, and the solvent is removed under reduced pressure. The crude product is then taken for purification.
Step 8: Final Deprotection
The protecting groups on the hydroxyl functions are removed to yield the final product.
-
Protocol: The protected this compound is dissolved in THF. A solution of tetrabutylammonium fluoride (TBAF) in THF is added, and the reaction is stirred at room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified.
Purification of this compound
High purity of the final API is critical for its safety and efficacy. A combination of chromatographic and crystallization techniques is typically employed.[10][11][12]
Chromatographic Purification
Column chromatography is a primary method for separating the desired product from reaction byproducts and unreacted starting materials.[10][13]
Table 1: Chromatographic Purification Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes or heptane |
| Elution Profile | The less polar impurities elute first, followed by the this compound. More polar impurities are retained on the column. |
| Monitoring | Thin-layer chromatography (TLC) with a suitable stain (e.g., phosphomolybdic acid) or UV visualization. |
Experimental Protocol for Column Chromatography:
-
A silica gel slurry is prepared in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes) and packed into a glass column.
-
The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
The column is eluted with a gradually increasing gradient of the more polar solvent (ethyl acetate).
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined and the solvent is removed under reduced pressure.
Crystallization
Crystallization is a powerful technique for achieving high purity and for isolating a specific polymorphic form of the final product.[14][15]
Table 2: Crystallization Solvents for Prostaglandin Analogs
| Solvent System | Comments |
| Ethers (e.g., Diethyl ether, Diisopropyl ether) | Often used as an anti-solvent or in combination with more polar solvents. |
| Esters (e.g., Ethyl acetate, Isopropyl acetate) | Good solvents for initial dissolution.[1] |
| Alcohols (e.g., Ethanol, Isopropanol) | Can be used for dissolution, often followed by the addition of a non-polar anti-solvent. |
| Hydrocarbons (e.g., Hexanes, Heptane) | Typically used as anti-solvents to induce precipitation. |
| Acetonitrile | A polar aprotic solvent that can be effective for crystallization. |
Experimental Protocol for Crystallization:
-
The purified this compound from chromatography is dissolved in a minimal amount of a suitable solvent (e.g., isopropyl acetate) with gentle warming.
-
The solution is allowed to cool slowly to room temperature.
-
An anti-solvent (e.g., hexanes or diisopropyl ether) is added dropwise until the solution becomes cloudy.
-
The mixture is then cooled further (e.g., in a refrigerator or ice bath) to promote crystal formation.
-
The resulting crystals are collected by filtration, washed with a small amount of cold anti-solvent, and dried under vacuum.
Prostaglandin FP Receptor Signaling Pathway
Bimatoprost is a prodrug that is hydrolyzed in the eye to its active form, bimatoprost free acid.[16] This free acid is a potent agonist of the prostaglandin F (FP) receptor.[9][17][18] The activation of the FP receptor initiates a signaling cascade that leads to the therapeutic effects of the drug, such as the reduction of intraocular pressure.
Caption: Prostaglandin FP receptor signaling pathway.
The binding of bimatoprost free acid to the Gq-protein coupled FP receptor activates phospholipase C (PLC).[19] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, ultimately altering gene expression and leading to the physiological responses that reduce intraocular pressure.[9][17]
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.
Table 3: Representative Yields for this compound Synthesis
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Protection | Corey Lactone Diol | Protected Diol | >95% |
| Oxidation | Protected Diol | Aldehyde | 85-95% |
| HWE Reaction | Aldehyde | Enone | 70-85% |
| Ketone Reduction | Enone | Alcohol | >90% |
| Lactone Reduction | Protected Lactone | Lactol | 80-90% |
| Wittig Reaction | Lactol | Bimatoprost Free Acid | 60-75% |
| Esterification | Bimatoprost Free Acid | This compound | 85-95% |
| Final Deprotection | Protected Ester | This compound | >90% |
Purity: Through a combination of chromatography and crystallization, the final this compound can be obtained with a purity of >99.5% as determined by High-Performance Liquid Chromatography (HPLC).
This guide provides a foundational understanding of the synthesis and purification of this compound. For process optimization and scale-up, further investigation and development are recommended.
References
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative thin-layer and column chromatography of prostaglandins. | Semantic Scholar [semanticscholar.org]
- 11. Extraction and chromatographic procedures for purification of prostaglandins, thromboxanes, prostacyclin, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. mdpi.com [mdpi.com]
- 14. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 15. mdpi.com [mdpi.com]
- 16. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 19. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Bimatoprost Isopropyl Ester: A Comprehensive Technical Guide on Chemical Properties and Stability
This technical guide provides an in-depth overview of the chemical properties and stability of Bimatoprost isopropyl ester, a significant prostaglandin F2α analog. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows.
Core Chemical and Physical Properties
This compound is the isopropyl ester form of the free acid prostaglandin corresponding to Bimatoprost. This esterification enhances its lipophilicity, which is a crucial factor for its biological activity and formulation.[1]
| Property | Value | Reference |
| CAS Number | 130209-76-6 | [1][2][3] |
| Molecular Formula | C26H38O5 | [1][2][3][4] |
| Molecular Weight | 430.58 g/mol | [1][3] |
| Appearance | Pale yellow to colorless oily liquid or pale yellow to white waxy solid | [2] |
| Solubility | Practically insoluble in water; freely soluble in alcohol, acetonitrile, and methanol | [2][3] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Boiling Point | 573.4 ± 50.0 °C at 760 mmHg | [4] |
| Flash Point | 185.0 ± 23.6 °C | [4] |
| LogP | 3.56 | [4] |
| Vapor Pressure | 0.0 ± 1.7 mmHg at 25°C | [4] |
| Index of Refraction | 1.579 | [4] |
Stability Profile
Bimatoprost is a stable molecule that, unlike some other prostaglandin analogs such as latanoprost, does not require refrigeration.[5] However, it is susceptible to degradation under certain stress conditions.
Key Stability Findings:
-
Comparative Stability: In a patient-use study, Bimatoprost demonstrated no degradation, maintaining over 100% of its labeled concentration after more than 40 days of use.[5][6] In contrast, latanoprost showed significant degradation under similar conditions.[5][6]
-
Forced Degradation: Stress studies have shown that Bimatoprost undergoes degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[7]
-
Storage: For long-term storage, it is recommended to store this compound at -10°C in a tightly sealed container, protected from light and moisture.[2] It has a shelf life of approximately 2 years under these conditions.[2]
Degradation Pathways: Bimatoprost, the active compound, can be formed from the hydrolysis of this compound.[8][9] The primary degradation pathways for Bimatoprost involve hydrolysis of the ethyl amide group to its free acid, 17-phenyl-trinor PGF2α, which is a potent prostaglandin F receptor agonist.[9] Further metabolism of Bimatoprost in the body occurs through oxidation, N-deethylation, and glucuronidation, leading to various metabolites.[10][11]
Signaling Pathway and Mechanism of Action
Bimatoprost is a synthetic prostamide, structurally analogous to prostaglandin F2α.[12][13] It is believed to mimic the body's natural prostamides to lower intraocular pressure (IOP).[12] The primary mechanism involves increasing the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.[10][12][14] This is achieved by binding to prostamide receptors in ocular tissues like the trabecular meshwork and ciliary body.[14] Activation of these receptors initiates a series of biochemical events, including the modification of extracellular matrix components and relaxation of the ciliary muscle fibers, which facilitates increased aqueous humor outflow.[14]
References
- 1. 404 | BioChemPartner [m.biochempartner.com]
- 2. watson-int.com [watson-int.com]
- 3. allmpus.com [allmpus.com]
- 4. This compound | CAS#:130273-87-9 | Chemsrc [chemsrc.com]
- 5. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: A patient-use study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: a patient-use study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Bimatoprost - Wikipedia [en.wikipedia.org]
- 13. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
Bimatoprost Isopropyl Ester: A Technical Guide to Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimatoprost, a synthetic prostamide analog, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Its therapeutic efficacy is intrinsically linked to its interaction with prostanoid receptors, primarily the prostaglandin F2α (FP) receptor. This technical guide provides an in-depth exploration of the receptor binding affinity of bimatoprost and its active metabolite, bimatoprost acid. It delineates the experimental protocols for assessing receptor binding, summarizes quantitative binding and functional data, and illustrates the key signaling pathways and metabolic activation processes.
Introduction: The Dual Identity of Bimatoprost
Bimatoprost is structurally analogous to prostaglandin F2α, with a key modification: the carboxylic acid group is replaced by an ethyl amide group. This alteration confers a unique pharmacological profile. While bimatoprost itself can interact with the FP receptor, it is also considered a prodrug that undergoes hydrolysis in ocular tissues to form bimatoprost acid (17-phenyl-trinor PGF2α).[1][2][3] This free acid is a potent agonist at the FP receptor.[4][5] The dual action of bimatoprost as both a direct agonist and a prodrug contributes to its robust clinical efficacy in lowering IOP.[6] The primary mechanism of action involves enhancing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[1][7]
Receptor Binding Affinity and Functional Potency
The interaction of bimatoprost and its free acid with the FP receptor has been quantified through various in vitro studies. The binding affinity is typically expressed as the inhibition constant (Ki), while functional potency is often reported as the half-maximal effective concentration (EC50) in cellular assays.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of bimatoprost and bimatoprost acid at the human FP receptor, as reported in the literature.
| Compound | Assay Type | Parameter | Value (nM) | Cell Type/System |
| Bimatoprost | Radioligand Binding | Ki | 9250 ± 846 | HEK-293 cells with cloned human ciliary body FP receptor |
| Bimatoprost | Radioligand Binding | Ki | 6310 ± 1650 | Not specified |
| Bimatoprost | Intracellular Ca²⁺ Mobilization | EC50 | 3070 ± 1330 | HEK-293 cells with cloned human ciliary body FP receptor |
| Bimatoprost | Intracellular Ca²⁺ Mobilization | EC50 | 2940 ± 1663 | Cloned human FP receptors in HEK cells |
| Bimatoprost | Intracellular Ca²⁺ Mobilization | EC50 | 2200 ± 670 | Native FP receptors in 3T3 mouse fibroblasts |
| Bimatoprost | Phosphoinositide Turnover | EC50 | 694 ± 293 | Cloned human ciliary body FP receptor |
| Bimatoprost Acid | Radioligand Binding | Ki | 59 ± 6 | HEK-293 cells with cloned human ciliary body FP receptor |
| Bimatoprost Acid | Radioligand Binding | Ki | 83 | Not specified |
| Bimatoprost Acid | Intracellular Ca²⁺ Mobilization | EC50 | 15 ± 3 | HEK-293 cells with cloned human ciliary body FP receptor |
| Bimatoprost Acid | Phosphoinositide Turnover | EC50 | 5.8 ± 2.6 | Cloned human ciliary body FP receptor |
| Bimatoprost Acid | Phosphoinositide Turnover | EC50 | 2.8 - 3.8 | Human ciliary muscle, trabecular meshwork, mouse fibroblasts, rat aortic smooth muscle cells |
Data compiled from references:[4][5][8][9][10][11][12]
Experimental Protocols
The determination of receptor binding affinity and functional activity involves sophisticated in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of bimatoprost and bimatoprost acid for the FP receptor.
Materials:
-
HEK-293 cells expressing the cloned human ciliary body FP receptor.
-
Radioligand: [³H]-travoprost acid (a selective FP agonist).[4]
-
Test compounds: Bimatoprost, bimatoprost acid.
-
Assay buffer.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK-293 cells expressing the FP receptor and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-travoprost acid, and varying concentrations of the unlabeled test compound (bimatoprost or bimatoprost acid).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the FP receptor, leading to an increase in intracellular calcium concentration.
Objective: To determine the EC50 of bimatoprost and bimatoprost acid in activating the FP receptor.
Materials:
-
HEK-293 cells expressing the cloned human ciliary body FP receptor.[4]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Test compounds: Bimatoprost, bimatoprost acid.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Plate the HEK-293 cells in a 96-well or 384-well microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific period (e.g., 1 hour at 37°C).
-
Compound Addition: Prepare serial dilutions of the test compounds.
-
FLIPR Measurement: Place the cell plate in the FLIPR instrument. The instrument will add the test compounds to the wells and simultaneously measure the change in fluorescence intensity over time. The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing the Molecular Mechanisms
Bimatoprost Prodrug Activation
Bimatoprost is applied topically to the eye as an isopropyl ester. In the cornea and other ocular tissues, it is hydrolyzed by esterases into its biologically active free acid form.[1][13]
Caption: Bimatoprost is a prodrug hydrolyzed by ocular esterases.
Experimental Workflow for Receptor Binding Assay
The radioligand binding assay follows a systematic procedure to quantify the affinity of a test compound for its target receptor.
Caption: Workflow of a radioligand binding assay.
FP Receptor Signaling Pathway
Upon binding of an agonist like bimatoprost acid, the FP receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to a physiological response.[14]
Caption: Bimatoprost acid-induced FP receptor signaling cascade.
Conclusion
Bimatoprost isopropyl ester exerts its therapeutic effect through a multifaceted mechanism involving both its prodrug form and its active metabolite, bimatoprost acid. While the ester form demonstrates a lower affinity for the FP receptor, its hydrolysis product is a potent agonist. The quantitative data from receptor binding and functional assays underscore the high potency of bimatoprost acid. Understanding these molecular interactions and the underlying signaling pathways is crucial for the rational design and development of novel glaucoma therapies. The experimental protocols detailed herein provide a framework for the continued investigation of prostaglandin analogs and their therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Update on the mechanism of action of bimatoprost: a review and discussion of new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Hydrolysis of Bimatoprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro hydrolysis of bimatoprost, a prostaglandin analog widely used in the treatment of glaucoma and for cosmetic applications. A critical step in its mechanism of action, the hydrolysis of the bimatoprost ethyl amide prodrug to its biologically active free acid form, is explored in detail. This document synthesizes key quantitative data, outlines experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows.
Introduction
Bimatoprost, chemically a prostamide, is an ethyl amide derivative of a prostaglandin F2α analog.[1] Unlike other prostaglandin analogs such as latanoprost and travoprost, which are isopropyl esters, bimatoprost requires enzymatic hydrolysis of its amide bond to become the active compound, bimatoprost free acid (17-phenyl-trinor PGF2α).[1][2] This conversion is primarily carried out by amidase enzymes present in ocular tissues.[3][4] Understanding the kinetics and mechanisms of this in vitro hydrolysis is crucial for drug development, formulation optimization, and the interpretation of pharmacological data.
Data Presentation: Quantitative Analysis of Bimatoprost Hydrolysis
The in vitro hydrolysis of bimatoprost has been quantified in various ocular tissues from both human and rabbit models. The rate of conversion to bimatoprost free acid is a key parameter in assessing the bioactivation of the prodrug. The following tables summarize the reported hydrolysis rates.
Table 1: In Vitro Hydrolysis Rates of Bimatoprost in Human Ocular Tissues
| Ocular Tissue | Hydrolysis Rate (pmol/mg tissue/hr) | Reference(s) |
| Cornea | 6.3 | [2] |
| Sclera | 2.0 | [2] |
| Iris | 2.8 | [2] |
| Ciliary Body | 1.5 | [2] |
Table 2: In Vitro Hydrolysis Rates of Bimatoprost in Rabbit and Bovine Ocular Tissues
| Species | Ocular Tissue | Hydrolysis Rate | Reference(s) |
| Rabbit | Cornea | Similar to human rates | [4] |
| Rabbit | Iris/Ciliary Body | Similar to human rates | [4] |
| Rabbit | Sclera | Faster than human rates | [4] |
| Bovine | Cornea | Approximately 25 µg/24 hours | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in bimatoprost hydrolysis, the following diagrams have been generated using Graphviz.
Caption: Enzymatic conversion of bimatoprost to its active free acid form.
Caption: General experimental workflow for in vitro bimatoprost hydrolysis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on in vitro bimatoprost hydrolysis. These protocols are synthesized from multiple sources to provide a comprehensive guide.
In Vitro Hydrolysis Assay in Ocular Tissues
This protocol describes a representative method for determining the rate of bimatoprost hydrolysis in ocular tissue homogenates.[2][3][4]
a. Materials and Reagents:
-
Human or rabbit ocular tissues (cornea, sclera, iris, ciliary body), obtained ethically and stored appropriately (e.g., at -80°C).
-
Bimatoprost standard (e.g., 0.03% ophthalmic solution or pure compound).
-
Bimatoprost free acid standard.
-
Physiological buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenizer (e.g., Potter-Elvehjem).
-
Incubator or water bath set to 37°C.
-
Reagents for reaction termination and extraction (e.g., acetonitrile, ethyl acetate).
-
Internal standard for analytical quantification.
b. Tissue Preparation:
-
Thaw frozen ocular tissues on ice.
-
Weigh a precise amount of each tissue type.
-
Homogenize the tissue in a known volume of ice-cold physiological buffer to create a tissue homogenate.
-
Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay) for normalization of hydrolysis rates.
c. Incubation Procedure:
-
Pre-warm the tissue homogenate to 37°C.
-
Initiate the reaction by adding a known concentration of bimatoprost (e.g., 50 µL of a 0.03% solution) to the homogenate.[2]
-
Incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 1-3 hours).[2]
-
Collect aliquots at various time points to determine the kinetics of the reaction.
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
d. Sample Preparation for Analysis:
-
Add a known amount of internal standard to the quenched reaction mixture.
-
Centrifuge the mixture to pellet proteins and cellular debris.
-
Extract the supernatant containing bimatoprost and its free acid metabolite using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis or derivatize for GC/MS analysis.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of bimatoprost and bimatoprost free acid.[3]
a. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). The composition can be isocratic or a gradient.[5]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210-220 nm.
-
Injection Volume: Typically 10-20 µL.
b. Method Validation: The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and quantification).
Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC/MS)
This method is highly sensitive and suitable for detecting sub-picomolar levels of bimatoprost free acid.[2]
a. Derivatization: Bimatoprost and its free acid are not volatile and require derivatization prior to GC/MS analysis. This typically involves esterification of the carboxylic acid group and silylation of the hydroxyl groups.
b. GC/MS Conditions:
-
Column: A capillary column suitable for the analysis of derivatized prostaglandins.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analytes.
-
Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized bimatoprost and its free acid.
c. Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of standards.
Conclusion
The in vitro hydrolysis of bimatoprost to its active free acid is a fundamental process that underpins its therapeutic efficacy. This technical guide has provided a summary of the quantitative data available on this bioconversion in ocular tissues, detailed experimental protocols for its investigation, and visual aids to conceptualize the underlying processes. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the continued innovation and application of prostaglandin analogs in ophthalmology and beyond.
References
- 1. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 2. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
Pharmacokinetics of Bimatoprost Isopropyl Ester in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of bimatoprost isopropyl ester in various animal models. Bimatoprost, a prostaglandin F2α analog, is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension. Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical models is crucial for drug development and predicting its clinical performance.
Absorption and Distribution
Following topical ocular administration, bimatoprost is rapidly absorbed and distributed into ocular tissues. Animal studies indicate that it is well-distributed, with the scleral route of penetration being more efficient than the cornea.[1] In human blood, bimatoprost is moderately distributed into body tissues, with a steady-state volume of distribution of 0.67 L/kg, and resides mainly in the plasma where approximately 12% remains unbound.[1]
Ocular Distribution
Studies in rabbit models have shown that bimatoprost and its active metabolite, bimatoprost acid, are detected in the aqueous humor (AH) and iris-ciliary body (ICB) within 15 minutes of dosing.[2] A study comparing a novel formulation (ISV-215) with a standard bimatoprost 0.03% solution in rabbits demonstrated superior ocular distribution with the novel formulation.[2]
In a preclinical study using pigmented rabbits, a preservative-free bimatoprost 0.01% ophthalmic gel showed improved ocular penetration compared to a preserved 0.01% solution.[3]
Metabolism
Bimatoprost is an isopropyl ester prodrug that is hydrolyzed by ocular tissues to its biologically active free acid, 17-phenyl-trinor PGF2α.[4] This conversion occurs in both human and rabbit ocular tissues, including the cornea, iris/ciliary body, and sclera.[4] Notably, the hydrolysis is more extensive in rabbit eyes compared to human ocular tissues.[5]
Due to this extensive metabolism in rabbits, the concentration of the parent bimatoprost often falls below the limit of quantitation within an hour of dosing.[5][6][7] Consequently, pharmacokinetic studies in this model often focus on the exposure of the active metabolite, bimatoprost acid.[5][6][7]
Systemically, bimatoprost undergoes oxidation, N-deethylation, and glucuronidation to form a variety of metabolites.[1] Studies with human liver microsomes have identified CYP3A4 as one of the enzymes involved in its metabolism.[1]
Pharmacokinetic Parameters in Animal Models
The following tables summarize the key pharmacokinetic parameters of bimatoprost and its active metabolite, bimatoprost acid, in various animal models.
Table 1: Pharmacokinetics of Bimatoprost Acid in Rabbit Aqueous Humor
| Formulation | Dosing Regimen | Tmax (hr) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Bimatoprost 0.01% | Once Daily | 1.0 | 20.3 ± 10.9 | 50.1 ± 20.7 (0-8h) |
| Bimatoprost 0.01% | Twice Daily | 1.0 | 25.4 ± 11.2 | 67.2 ± 26.5 (0-8h) |
| Bimatoprost 0.01%/ Brimonidine 0.1% | Once Daily | 1.0 | 21.5 ± 10.3 | 54.9 ± 21.8 (0-8h) |
| Bimatoprost 0.01%/ Brimonidine 0.1% | Twice Daily | 1.0 | 28.1 ± 13.4 | 75.3 ± 33.1 (0-8h) |
| ISV-215 (Bimatoprost 0.03% in DuraSite) | Single Dose | 1.0 | 12.11 ± 21.72 | 104.72 ± 109.52 (0-24h) |
| Bimatoprost 0.03% Solution | Single Dose | 1.0 | 29.58 ± 26.37 | 63.14 ± 46.84 (0-24h) |
| Preservative-Free Bimatoprost 0.01% Gel | Single Dose | - | 50.2 | 134.0 (0.5-8h) |
| Preserved Bimatoprost 0.01% Solution | Single Dose | - | 26.3 | 67.0 (0.5-8h) |
| Preserved Bimatoprost 0.03% Solution | Single Dose | - | 59.9 | 148.0 (0.5-8h) |
| Data are presented as mean ± standard error or mean ± standard deviation where available.[2][3][5] |
Table 2: Pharmacokinetics of Bimatoprost Acid in Rabbit Iris-Ciliary Body
| Formulation | Dosing Regimen | Tmax (hr) | Cmax (ng/g) | AUC (ng·h/g) |
| Bimatoprost 0.01% | Once Daily | 1.0 | 28.7 ± 11.5 | 55.4 ± 19.9 (0-4h) |
| Bimatoprost 0.01% | Twice Daily | 1.0 | 33.1 ± 14.8 | 84.1 ± 38.2 (0-6h) |
| Bimatoprost 0.01%/ Brimonidine 0.1% | Once Daily | 1.0 | 30.2 ± 12.7 | 78.3 ± 30.1 (0-6h) |
| Bimatoprost 0.01%/ Brimonidine 0.1% | Twice Daily | 1.0 | 35.7 ± 15.9 | 92.5 ± 41.3 (0-6h) |
| ISV-215 (Bimatoprost 0.03% in DuraSite) | Single Dose | 1.0 | 18.91 ± 28.32 | 165.41 ± 199.11 (0-24h) |
| Bimatoprost 0.03% Solution | Single Dose | 1.0 | 14.15 ± 20.31 | 35.25 ± 38.63 (0-24h) |
| Data are presented as mean ± standard error or mean ± standard deviation where available.[2][5] |
Table 3: Pharmacokinetics of Bimatoprost in Beagle Dog Ocular Tissues following Intracameral Administration of a 15 µg Sustained-Release Implant
| Tissue | Metric | Day 52 | Day 80 |
| Aqueous Humor | Concentration | In agreement with model prediction | In agreement with model prediction |
| Cornea | Concentration | In agreement with model prediction | In agreement with model prediction |
| Iris-Ciliary Body | Concentration | In agreement with model prediction | In agreement with model prediction |
| Qualitative data based on a 3D computational fluid dynamic model.[8] |
Experimental Protocols
Animal Models
-
Rabbits: New Zealand White rabbits are commonly used to study the ocular pharmacokinetics of bimatoprost.[5][6][7] Pigmented rabbits have also been utilized in some studies.[3]
-
Dogs: Beagle dogs have been used to model the ocular distribution of bimatoprost following the administration of a sustained-release implant.[8]
-
Rats and Monkeys: While mentioned in some documentation, detailed pharmacokinetic studies in these models are less frequently published.
Drug Administration and Sample Collection
-
Topical Ocular Administration: Bimatoprost ophthalmic solutions or gels are typically administered as a single drop to one or both eyes of the animal.[2][3][5][6][7]
-
Intracameral Administration: For sustained-release formulations, intracameral injection into the anterior chamber of the eye is performed.[8]
-
Sample Collection: At predetermined time points post-dose, animals are euthanized, and ocular tissues such as the aqueous humor, cornea, iris, and ciliary body are harvested.[2][5][6][7] Blood samples may also be collected to assess systemic exposure.
Analytical Methodology
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of bimatoprost and its metabolites in biological matrices.[6][7] The high sensitivity and selectivity of LC-MS/MS allow for the detection of low concentrations of the analytes in complex samples.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods with UV or MS/MS detection have also been developed for the analysis of bimatoprost.[9][10]
-
Spectrofluorimetry: A synchronous spectrofluorimetric method has been reported for the determination of bimatoprost.[11]
Visualizations
Experimental Workflow for Ocular Pharmacokinetic Studies
Caption: Experimental workflow for a typical ocular pharmacokinetic study of bimatoprost in animal models.
Bimatoprost Metabolism Pathway
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. dovepress.com [dovepress.com]
- 3. Preclinical and Clinical Pharmacokinetics of a New Preservative-Free Bimatoprost 0.01% Ophthalmic Gel to Treat Glaucoma and Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Unveiling the Off-Target Activities of Bimatoprost Isopropyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimatoprost, a synthetic prostamide analogue, is widely recognized for its efficacy in reducing intraocular pressure in glaucoma patients. Its mechanism of action is primarily attributed to the activation of the prostaglandin F2α (FP) receptor, leading to increased uveoscleral and trabecular outflow of aqueous humor. However, a growing body of evidence has illuminated a range of "off-target" effects, activities that extend beyond its primary therapeutic indication. These effects, including periorbital fat atrophy, hyperpigmentation of the skin and iris, and hypertrichosis of the eyelashes, are of significant interest to researchers and clinicians for their potential therapeutic applications and as considerations for patient counseling. This in-depth technical guide provides a comprehensive investigation into the key off-target effects of Bimatoprost isopropyl ester, detailing the underlying signaling pathways, experimental methodologies to investigate these effects, and a summary of quantitative findings.
Introduction
Bimatoprost is a structural analogue of prostaglandin F2α, with an ethyl amide group at the C-1 carbon, classifying it as a prostamide.[1] While its on-target effect on intraocular pressure is well-established, the observed off-target effects have opened new avenues of research and clinical application. This guide will delve into the three most prominent off-target effects:
-
Inhibition of Adipogenesis: The reduction of periorbital fat, leading to the appearance of a deeper superior sulcus.
-
Stimulation of Melanogenesis: Increased pigmentation of the iris and periocular skin.
-
Induction of Hypertrichosis: Enhanced growth of eyelashes, making them longer, thicker, and darker.
Understanding the molecular mechanisms and experimental validation of these effects is crucial for the development of novel therapeutics and for a comprehensive understanding of Bimatoprost's pharmacological profile.
Off-Target Effect on Adipogenesis
Bimatoprost has been observed to cause a reduction in periorbital fat, an effect attributed to the inhibition of adipogenesis, the process of preadipocyte differentiation into mature fat cells.[2]
Signaling Pathway
The inhibitory effect of Bimatoprost on adipogenesis is believed to be mediated through the prostaglandin F2α (FP) receptor. Activation of the FP receptor can lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically activating ERK1/2.[3] This activation can, in turn, downregulate the expression of key adipogenic transcription factors such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are essential for the differentiation of preadipocytes into mature adipocytes.[3] Some evidence also suggests the involvement of a prostamide receptor, potentially a splice variant of the FP receptor, in mediating this effect.[3]
References
The Discovery of Bimatoprost: A Prostamide Analogue Revolutionizing Glaucoma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bimatoprost, a leading therapeutic agent for elevated intraocular pressure (IOP), represents a paradigm shift in glaucoma management. Initially developed through systematic modifications of prostaglandin F2α (PGF2α), its discovery unveiled a novel class of ocular hypotensive compounds known as prostamides. This technical guide provides a comprehensive overview of the discovery of bimatoprost, elucidating its unique pharmacology as a prostamide analogue, its distinct mechanism of action, and the key experimental findings that have defined its therapeutic profile. We will delve into the preclinical and clinical data that establish its superior efficacy, detail the experimental protocols used for its characterization, and visualize the complex signaling pathways it modulates.
Introduction: The Quest for Potent Ocular Hypotensive Agents
Glaucoma, a progressive optic neuropathy, is a leading cause of irreversible blindness worldwide. Elevated intraocular pressure (IOP) stands as the most significant modifiable risk factor for the development and progression of this disease. For decades, the therapeutic landscape was dominated by agents that either suppressed aqueous humor production (e.g., beta-blockers, carbonic anhydrase inhibitors) or increased its outflow through the conventional (trabecular) pathway (e.g., miotics).
The discovery that prostaglandin F2α (PGF2α) could potently lower IOP by enhancing uveoscleral outflow—a pressure-independent pathway—opened a new chapter in glaucoma treatment. This led to the development of PGF2α analogues, such as latanoprost and travoprost, which are pro-drugs that are hydrolyzed in the cornea to their active free-acid forms, targeting the prostanoid FP receptor. In the pursuit of even more effective agents, structure-activity relationship studies on PGF2α continued, ultimately leading to the synthesis of a unique molecule: bimatoprost.
A Serendipitous Discovery: From PGF2α Analogue to Prostamide
Bimatoprost (17-phenyl-trinor PGF2α ethyl amide) was synthesized as part of a program to develop potent FP-receptor agonists. It is a synthetic prostamide, structurally related to PGF2α, but with a C1-ethylamide group instead of the typical carboxylic acid of prostaglandins.
Initial pharmacological profiling, however, revealed a surprising and crucial distinction: bimatoprost in its intact, amide form demonstrated no significant activity at any known prostanoid receptors, including the FP receptor that other prostaglandin analogues target. This lack of affinity for canonical prostanoid receptors, coupled with its potent IOP-lowering effects, suggested that bimatoprost acted through a novel mechanism. This discovery coincided with the independent identification of endogenous prostamides—a new class of fatty acid amides derived from the endocannabinoid anandamide via the COX-2 enzyme—which also possessed unique biological activities. These parallel discoveries led to the classification of bimatoprost as a member of this new class of agents, the prostamides, which act on their own distinct, yet-to-be-fully-characterized "prostamide receptors".
Unraveling the Mechanism of Action
Bimatoprost exerts its robust IOP-lowering effect through a dual mechanism, enhancing aqueous humor outflow through both the pressure-insensitive uveoscleral pathway and the pressure-sensitive trabecular pathway. This dual action is a key differentiator from other prostaglandin analogues and contributes to its superior efficacy.
The Prostamide Receptor
The precise identity of the prostamide receptor remains an area of active research. While bimatoprost itself has low affinity for the FP receptor, its effects are blocked by prostamide-selective antagonists. Evidence suggests that the functional prostamide receptor may be a heterodimer complex formed between the classic FP receptor and one of its alternatively spliced variants (altFP). This complex is pharmacologically distinct from the FP receptor homodimer, responding to bimatoprost but not to PGF2α in the same manner.
Downstream Signaling Pathways
Activation of the prostamide receptor by bimatoprost initiates a distinct signaling cascade. Studies in human trabecular meshwork (TM), Schlemm's canal (SC), and ciliary smooth muscle (CSM) cells indicate the involvement of Gq-coupled signaling pathways. This leads to the mobilization of intracellular calcium (Ca2+), which triggers a cascade of events. Unlike PGF2α, which elicits a rapid, single-phase increase in Ca2+, bimatoprost induces a biphasic response, with the second phase being selectively inhibited by prostamide antagonists. This signaling ultimately leads to the remodeling of the extracellular matrix (ECM) within the outflow pathways, reducing hydraulic resistance and facilitating aqueous humor drainage.
Visualizing the Core Concepts
Bimatoprost Signaling Pathway
The proposed signaling cascade for bimatoprost involves the activation of a Gq-coupled receptor, leading to downstream effects that enhance aqueous humor outflow.
Caption: Proposed signaling pathway for bimatoprost in ocular cells.
Dual Mechanism of Action
Bimatoprost's clinical efficacy is rooted in its ability to simultaneously enhance the two primary outflow pathways for aqueous humor.
Caption: Bimatoprost's dual mechanism for enhancing aqueous humor outflow.
Quantitative Preclinical and Clinical Data
The pharmacological profile and clinical efficacy of bimatoprost have been extensively documented. The following tables summarize key quantitative data.
Table 1: Preclinical Receptor Binding and Functional Potency
This table highlights the differential binding affinities (Ki) and functional potencies (EC50) of intact bimatoprost and its hydrolyzed free acid at the prostanoid FP receptor. The significantly lower affinity and potency of the parent compound underscore its classification as a pro-drug that also possesses intrinsic prostamide activity.
| Compound | Assay Type | Receptor/Cell Line | Result (nM) | Reference |
| Bimatoprost (amide) | Binding Affinity (Ki) | Cloned Human FP Receptor | 9250 ± 846 | |
| Binding Affinity (Ki) | Cloned Human FP Receptor | 6310 ± 1650 | ||
| Functional Potency (EC50) | Cloned Human FP Receptor (HEK-293) | 3070 ± 1330 | ||
| Functional Potency (EC50) | Native FP Receptor (3T3 Fibroblasts) | 2200 ± 670 | ||
| Bimatoprost Free Acid | Binding Affinity (Ki) | Cloned Human FP Receptor | 59 ± 6 | |
| Binding Affinity (Ki) | FP Receptor | 83 | ||
| Binding Affinity (Ki) | EP1 Receptor | 95 | ||
| Functional Potency (EC50) | Cloned Human FP Receptor (HEK-293) | 15 ± 3 | ||
| Functional Potency (EC50) | Human Ciliary Muscle Cells | 26 - 112 | ||
| Functional Potency (EC50) | Human Trabecular Meshwork Cells | 26 - 112 |
Table 2: Clinical Efficacy in Lowering Intraocular Pressure (IOP)
Clinical trials have consistently demonstrated the potent IOP-lowering effect of bimatoprost, often showing superior or non-inferior efficacy compared to other leading glaucoma medications.
| Trial Comparison | Duration | Drug & Dosing | Mean IOP Reduction from Baseline | Reference |
| Bimatoprost vs. Timolol | 3 Months | Bimatoprost 0.03% QD | 8.0 mmHg (32.4%) | |
| Timolol 0.5% BID | 5.5 mmHg (22.7%) | |||
| Bimatoprost vs. Latanoprost | 12 Weeks | Bimatoprost 0.03% QD | 8.7 ± 0.3 mmHg | |
| Latanoprost 0.005% QD | 8.6 ± 0.3 mmHg | |||
| Bimatoprost vs. Travoprost | 12 Weeks | Bimatoprost 0.03% QD | 8.7 ± 0.3 mmHg | |
| Travoprost 0.004% QD | 8.0 ± 0.3 mmHg | |||
| Bimatoprost vs. Latanoprost/Travoprost | 12 Weeks | Bimatoprost 0.03% QD | 8.8 mmHg (35.9%) | |
| Latanoprost 0.005% QD | 7.3 mmHg (29.9%) | |||
| Travoprost 0.004% QD | 7.6 mmHg (30.8%) | |||
| Bimatoprost Sustained Release (SR) | 24 Months | Bimatoprost SR (10 µg) | 7.3 mmHg | |
| Topical Bimatoprost 0.03% QD | 8.2 mmHg |
Key Experimental Methodologies
The characterization of bimatoprost as a prostamide analogue relied on a suite of specialized pharmacological assays.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of bimatoprost and its free acid for various prostanoid receptors.
-
Protocol Outline:
-
Receptor Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., HEK-293 cells transfected with the human FP receptor). Protein concentration is determined via a BCA assay.
-
Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGF2α or [³H]-travoprost acid) is incubated with the receptor-containing membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., bimatoprost, bimatoprost free acid) are added to compete with the radioligand for binding to the receptor.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
-
Intracellular Calcium (Ca²⁺) Mobilization Assay (FLIPR)
This functional assay measures a receptor's ability to activate Gq-coupled signaling pathways upon agonist binding.
-
Objective: To determine the functional potency (EC50) of bimatoprost and its metabolites in activating downstream signaling.
-
Protocol Outline:
-
Cell Plating: Cells expressing the target receptor are seeded into black-walled, clear-bottom 96- or 384-well microplates and incubated overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated for approximately 1 hour at 37°C, allowing the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Compound Plate Preparation: A separate plate is prepared with various concentrations of the test agonists.
-
Measurement: The cell plate and compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR). The instrument measures baseline fluorescence, then injects the agonist from the compound plate into the cell plate.
-
Data Acquisition: The FLIPR records the change in fluorescence intensity in real-time (kinetically) as intracellular calcium is released from the endoplasmic reticulum, causing the dye to fluoresce.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) is calculated.
-
Aqueous Humor Outflow Facility Measurement (Tonography)
This in vivo technique is used in animal models (typically non-human primates) to assess how a drug affects the resistance to aqueous humor drainage through the conventional (trabecular) outflow pathway.
-
Objective: To measure the effect of bimatoprost on the pressure-sensitive outflow facility.
-
Protocol Outline:
-
Anesthesia: The animal is anesthetized. Baseline IOP is measured using a tonometer.
-
Probe Application: A pneumatonometer probe with an added weight is placed on the center of the cornea for a fixed duration (e.g., 2-4 minutes). This external weight increases the IOP.
-
Pressure Recording: The instrument continuously records the IOP as it slowly declines over the measurement period. This decline occurs because the elevated pressure forces more aqueous humor out of the eye.
-
Calculation: The rate of this pressure decay, along with the known ocular rigidity, is used to calculate the outflow facility (C), typically expressed in microliters per minute per millimeter of mercury (µL/min/mmHg). An increase in the 'C' value indicates a decrease in outflow resistance.
-
Drug Testing: The procedure is repeated after topical administration of the test drug (bimatoprost) to determine its effect on outflow facility compared to a vehicle control.
-
Conclusion
The discovery of bimatoprost marked a pivotal moment in glaucoma research, leading to the identification of the prostamides as a new class of potent ocular hypotensive agents. Its unique profile—characterized by a distinct receptor interaction and a dual mechanism of action that enhances both uveoscleral and trabecular outflow—differentiates it from traditional prostaglandin analogues. The extensive body of preclinical and clinical data confirms its status as one of the most effective IOP-lowering agents available. For drug development professionals and researchers, the story of bimatoprost serves as a compelling case study in drug discovery, demonstrating how subtle structural modifications can unveil novel biological pathways and lead to the development of therapeutics with superior clinical efficacy.
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Bimatoprost Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of Bimatoprost Isopropyl Ester. Bimatoprost, a prostaglandin analog, is a prostamide prodrug that is widely used in ophthalmic solutions to reduce intraocular pressure and to treat eyelash hypotrichosis. Accurate and robust analytical methods are crucial for quality control, stability testing, and formulation development of products containing this compound.
Overview of Analytical Methodologies
Several reversed-phase HPLC (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been developed and validated for the determination of this compound in bulk drug substances and pharmaceutical formulations. These methods are designed to be specific, accurate, precise, and stability-indicating, allowing for the separation of Bimatoprost from its degradation products and potential impurities.
Comparative Summary of HPLC Methods
The following table summarizes the key chromatographic parameters from various published methods for the analysis of Bimatoprost. It is important to note that while the publications may refer to the analyte as "Bimatoprost," they are analyzing the active pharmaceutical ingredient in its formulated state, which is the isopropyl ester.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chromatographic Mode | RP-HPLC | RP-HPLC | RP-HPLC | RP-UHPLC |
| Column | Phenomenex C18 (150 mm x 4.6 mm, 5 µm)[1] | XBridge C18 (150mm x 4.6mm, 3.5µm)[2] | Zorbex SB phenyl (250 mm x 4.6 mm, 5 µm)[3][4] | Acquity BEH C8 (150 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | Acetonitrile: 0.2% Triethylamine (pH 7.0) (50:50 v/v)[1] | Water: Methanol: Acetic Acid (52:48:1 v/v/v)[2] | 0.02 M Phosphate Buffer: Methanol: Acetonitrile (50:30:20 v/v/v)[3][4] | 0.01% H3PO4: Acetonitrile (Gradient)[5] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.0 mL/min[3][4] | 0.7 mL/min[5] |
| Detection Wavelength | 194 nm[1] | 210 nm[2] | 210 nm[3][4] | Not Specified |
| Column Temperature | Ambient | 40 °C[2] | Not Specified | Not Specified |
| Injection Volume | Not Specified | Not Specified | 10 µL[4] | Not Specified |
| Linearity Range | 6.25-100 µg/mL[1] | Not Specified | 6 - 18 µg/mL[3][4] | Not Specified |
| Retention Time | 3.8 min[1] | Not Specified | 10.81 min[3][4] | Not Specified |
Detailed Experimental Protocols
This section provides detailed protocols for the sample preparation and HPLC analysis of this compound based on established methods.
Protocol 1: Isocratic RP-HPLC Method
This protocol is based on a simple isocratic reversed-phase HPLC method suitable for routine quality control analysis.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Triethylamine (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Ophthalmic solution containing this compound
3.1.2. Chromatographic Conditions
-
Column: Phenomenex C18 (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile and 0.2% triethylamine (pH adjusted to 7.0 with o-phosphoric acid) in a ratio of 50:50 v/v[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 194 nm[1]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
3.1.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.2% v/v solution of triethylamine in water and adjust the pH to 7.0 with orthophosphoric acid. Mix this aqueous phase with acetonitrile in a 50:50 ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Take a volume of the ophthalmic solution equivalent to 0.3 mg of Bimatoprost and transfer it to a 10 mL volumetric flask. Dilute to volume with the mobile phase to get a concentration of 30 µg/mL.
3.1.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.
-
Record the chromatograms and measure the peak area for Bimatoprost. The retention time for Bimatoprost is expected to be approximately 3.8 minutes[1].
-
Calculate the concentration of Bimatoprost in the sample by comparing the peak area with that of the standard.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol describes a stability-indicating method capable of separating this compound from its degradation products.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Water (HPLC grade)
-
Ophthalmic solution containing this compound
3.2.2. Chromatographic Conditions
-
Mobile Phase: 0.02 M Phosphate buffer, methanol, and acetonitrile in a ratio of 50:30:20 v/v/v[3][4]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL[4]
3.2.3. Preparation of Solutions
-
Phosphate Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water to prepare a 0.02 M solution.
-
Mobile Phase Preparation: Mix the 0.02 M phosphate buffer, methanol, and acetonitrile in the ratio of 50:30:20. Filter and degas the mixture.
-
Standard Solution Preparation: Prepare a standard stock solution of this compound in the mobile phase. From the stock solution, prepare working standards in the range of 6 - 18 µg/mL[3][4].
-
Sample Solution Preparation: Dilute the ophthalmic solution with the mobile phase to obtain a final concentration of Bimatoprost within the linearity range.
3.2.4. Forced Degradation Studies (for method validation)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard.
-
Acid Degradation: Treat the drug solution with 0.1 M HCl and heat at 80°C for 2 hours.
-
Alkali Degradation: Treat the drug solution with 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid drug to heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After degradation, neutralize the acidic and basic solutions and dilute all samples with the mobile phase before injection.
3.2.5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the blank, standard solutions, sample solution, and the degraded sample solutions.
-
The retention time for Bimatoprost is expected to be around 10.81 minutes[3][4].
-
Assess the chromatograms for the separation of the Bimatoprost peak from any degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Bimatoprost peak.
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Logical Flow for Stability-Indicating Method Development
This diagram outlines the logical steps involved in developing a stability-indicating HPLC method.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: a patient-use study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bimatoprost Implant Biodegradation in the Phase 3, Randomized, 20-Month ARTEMIS Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bimatoprost Isopropyl Ester in Ocular Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of bimatoprost isopropyl ester, a prostaglandin analog prodrug, and its active metabolite, bimatoprost acid, in ocular biological matrices. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in the development of ophthalmic therapeutics. The methodology encompasses sample preparation from aqueous humor, chromatographic separation, and mass spectrometric detection, providing the necessary sensitivity and specificity for bioanalytical applications.
Introduction
Bimatoprost is a synthetic prostamide analog used clinically to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. It is typically administered as an isopropyl ester prodrug, which is hydrolyzed by esterases in the eye to the biologically active bimatoprost free acid.[1][2] The quantification of both the prodrug and its active metabolite in ocular fluids is critical for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for the simultaneous measurement of this compound and bimatoprost acid in aqueous humor using LC-MS/MS.
Signaling Pathway of Bimatoprost
Bimatoprost exerts its therapeutic effect by increasing the outflow of aqueous humor from the eye, thereby lowering IOP.[3] It is believed to mimic endogenous prostamides and acts on prostamide receptors, which are distinct from but related to prostaglandin F2α (FP) receptors. The binding of bimatoprost acid to these G-protein coupled receptors (GPCRs) in the trabecular meshwork and ciliary body initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, facilitating uveoscleral outflow.
Experimental Protocols
Sample Preparation from Aqueous Humor
A liquid-liquid extraction (LLE) method is employed for the extraction of this compound and bimatoprost acid from aqueous humor.
Materials:
-
Aqueous humor samples
-
Internal Standard (IS) solution (e.g., a structurally similar prostaglandin analog)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sample evaporator
Protocol:
-
Thaw aqueous humor samples on ice.
-
In a microcentrifuge tube, add 50 µL of aqueous humor sample.
-
Add 10 µL of internal standard solution.
-
Vortex briefly to mix.
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 20% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 20% B and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
| Bimatoprost Acid | 416.3 | 211.1 | 25 |
| Internal Standard | Analyte-specific | Analyte-specific | Analyte-specific |
Note: The MRM transition for this compound should be optimized by infusing a standard solution into the mass spectrometer. The precursor ion will be the [M+H]+ adduct, and characteristic product ions will be identified through fragmentation.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method based on published data for similar analyses.[1][4]
| Parameter | This compound (Expected) | Bimatoprost Acid (Published) |
| Linear Range | 0.1 - 100 ng/mL | 0.29 - 50 nM |
| Lower Limit of Quantitation (LLOQ) | ~0.1 ng/mL | 0.29 nM |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | <15% | <15% |
| Extraction Recovery | >80% | >80% |
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the simultaneous quantification of this compound and its active metabolite, bimatoprost acid, in aqueous humor. This protocol is suitable for regulated bioanalysis in support of ophthalmic drug development programs. The provided workflow and parameters can be adapted for other biological matrices, such as plasma or tissue homogenates, with appropriate validation. Careful consideration of the ester prodrug's stability during sample handling and analysis is crucial for obtaining accurate and reliable data.
References
- 1. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Bimatoprost Isopropyl Ester Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost isopropyl ester is a prostaglandin F2α analog and a prodrug of the pharmacologically active bimatoprost free acid.[1] Like other prostaglandin analogs, it is a potent ocular hypotensive agent and is of significant interest in glaucoma research and the development of ophthalmic pharmaceuticals.[2] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound solutions for research purposes.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₈O₅ | [3] |
| Molecular Weight | 430.58 g/mol | [3] |
| Appearance | Pale yellow to colorless oily liquid or pale yellow to white waxy solid | [3] |
| Solubility in Water | Practically insoluble | [3] |
| Solubility in Ethanol | Freely soluble | [3] |
| Solubility in Methanol | Freely soluble | [3] |
| Solubility in Acetonitrile | Freely soluble | [3] |
| Solubility in DMSO | ≥ 100 mg/mL | [4] |
Experimental Protocols
This section outlines the detailed methodology for preparing stock and working solutions of this compound.
Materials and Equipment
-
This compound (solid or oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Anhydrous Ethanol, 200 proof (≥99.5%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Tare the appropriate vial: Place a sterile, amber glass vial on a calibrated analytical balance and tare the weight.
-
Weigh the this compound: Carefully weigh out the desired amount of this compound into the tared vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.306 mg of this compound (Molecular Weight = 430.58 g/mol ).
-
Add the solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution with 4.306 mg of the compound, add 1 mL of DMSO.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Store the 10 mM stock solution at -20°C in the dark. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Protocol for Preparation of Working Solutions
Working solutions for cell-based assays or other aqueous-based experiments should be prepared fresh from the stock solution on the day of the experiment.
-
Determine the final desired concentration: Calculate the volume of the stock solution needed to achieve the final concentration in your experimental medium.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer (e.g., PBS). It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low enough to not affect the experimental system (typically ≤ 0.1%).
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause shearing of cellular components if they are present.
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize potential degradation in aqueous environments.
Stability and Storage
While specific stability data for this compound in organic solvents is not extensively published, general guidelines for prostaglandin analogs should be followed. Stock solutions in anhydrous DMSO or ethanol are expected to be stable for at least one month when stored at -20°C and protected from light.[4] Aqueous working solutions are less stable and should be prepared fresh for each experiment. It is recommended that researchers perform their own stability studies for long-term experiments.
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is hydrolyzed by endogenous esterases in tissues, such as the cornea, to its active form, bimatoprost free acid.[1] Bimatoprost free acid is a potent agonist of the prostaglandin F2α (FP) receptor.[1][5] Activation of the Gq-coupled FP receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of downstream effector pathways, ultimately resulting in increased uveoscleral outflow of aqueous humor and a reduction in intraocular pressure.[5][6]
Caption: this compound Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of this compound solutions for experimental use.
Caption: this compound Solution Preparation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 130209-76-6 | this compound| 17-phenyl trinor PGF2α-iPr;17-phenyl trinor PGF2α isopropyl ester|BioChemPartner [biochempartner.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Bimatoprost Isopropyl Ester for In Vivo Glaucoma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide analog, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension.[1][2] Its isopropyl ester form acts as a prodrug, which is rapidly hydrolyzed by corneal esterases to the biologically active bimatoprost free acid.[3] The primary mechanism of action involves enhancing the outflow of aqueous humor from the anterior chamber of the eye, thereby reducing intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy.[1][4] Bimatoprost free acid is a potent agonist of the prostaglandin F2α (FP) receptor.[5] Activation of FP receptors in the trabecular meshwork and ciliary body leads to the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix to increase both the conventional (trabecular) and unconventional (uveoscleral) outflow pathways.[6][7]
These application notes provide detailed protocols for the use of bimatoprost isopropyl ester in preclinical in vivo glaucoma models, guidance on data interpretation, and a summary of expected outcomes based on published studies.
Data Presentation: Efficacy of Bimatoprost in Animal Models
The following tables summarize the quantitative data on the IOP-lowering effects of bimatoprost in various in vivo glaucoma models.
Table 1: IOP Reduction with Topical Bimatoprost in Rodent Glaucoma Models
| Animal Model | Glaucoma Induction Method | Bimatoprost Concentration | Vehicle | Dosing Regimen | Peak IOP Reduction (%) | Reference(s) |
| Rat | Conjunctival fibroblast injection | 0.03% | Not Specified | Not Specified | Significant reduction | [8][9] |
| Mouse | Normotensive | 0.03% | Vehicle | Once daily for 14 days | Not specified for IOP, focused on eyelash growth | [10] |
| Beagle Dog | Normotensive | 0.001% | Not Specified | Twice daily for 5 days | 15.7% | [4] |
| Beagle Dog | Normotensive | 0.01% | Not Specified | Twice daily for 5 days | 36.1% | [4] |
| Beagle Dog | Normotensive | 0.1% | Not Specified | Twice daily for 5 days | 24.8% | [4] |
| Beagle Dog | Normotensive | 0.03% | Not Specified | Once daily for 3 days | 28.6% | [4] |
Table 2: IOP Reduction with Topical Bimatoprost in Rabbit and Non-Human Primate Glaucoma Models
| Animal Model | Glaucoma Induction Method | Bimatoprost Concentration | Vehicle | Dosing Regimen | Peak IOP Reduction (mmHg) | Reference(s) |
| Albino Rabbit | Normotensive | 0.03% | Sterile normal saline | Single dose | 25-32% reduction from baseline | [11] |
| Cynomolgus Monkey | Laser-induced ocular hypertension | 0.03% | Not Specified | Not Specified | 4.8 ± 1.6 | [12] |
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in Mice using Microbead Injection
This protocol describes a common method for inducing elevated IOP in mice to model glaucoma.[13][14][15][16][17]
Materials:
-
Sterile polystyrene microbeads (e.g., 15 µm diameter)
-
Sterile phosphate-buffered saline (PBS)
-
Glass microneedle (30-33 gauge)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine hydrochloride (0.5%)
-
Surgical microscope
-
Rebound tonometer (e.g., TonoLab)
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of a ketamine/xylazine mixture. Apply a drop of topical proparacaine to the operative eye for local anesthesia.
-
Microbead Preparation: Resuspend the sterile microbeads in sterile PBS to a desired concentration (e.g., 2.5 x 10^7 beads/mL).
-
Anterior Chamber Injection: Under a surgical microscope, carefully insert the glass microneedle through the cornea into the anterior chamber, avoiding the lens and iris.
-
Slowly inject 2 µL of the microbead suspension into the anterior chamber.
-
Withdraw the needle carefully to minimize leakage.
-
Post-operative Care: Apply a topical antibiotic ointment to the eye to prevent infection. Monitor the animal until it has fully recovered from anesthesia.
-
IOP Monitoring: Measure IOP at baseline and regularly (e.g., daily or every other day) following the injection using a rebound tonometer. A significant elevation in IOP is typically observed within 7 days.[18]
Protocol 2: Topical Administration of this compound
This protocol outlines the procedure for applying a topical ophthalmic solution of this compound to rodents.
Materials:
-
This compound
-
Sterile vehicle solution (e.g., 0.9% saline with 0.005% benzalkonium chloride)[19]
-
Micropipette (10 µL)
-
Animal restraint device
Procedure:
-
Solution Preparation: Prepare the desired concentration of this compound in the sterile vehicle. Ensure the compound is fully dissolved.
-
Animal Restraint: Gently restrain the animal to minimize movement and stress.
-
Topical Application: Using a micropipette, carefully instill a small volume (e.g., 2-5 µL) of the bimatoprost solution onto the cornea of the eye. Avoid touching the ocular surface with the pipette tip.
-
Hold the animal's head steady for a brief period to allow for drug absorption and minimize loss due to blinking.
-
For control animals, administer the vehicle solution using the same procedure.
Protocol 3: Measurement of Intraocular Pressure in Rodents
Accurate IOP measurement is critical for evaluating the efficacy of glaucoma treatments.
Materials:
-
Rebound tonometer (for mice and rats) or a modified applanation tonometer (for rats)[7][13][17]
-
Topical anesthetic (e.g., proparacaine 0.5%)
-
Animal restraint device
Procedure using a Rebound Tonometer:
-
If required by the experimental design, lightly anesthetize the animal. Note that anesthesia can lower IOP.[14]
-
Gently restrain the conscious or anesthetized animal.
-
Apply a drop of topical anesthetic to the eye to be measured.
-
Position the tonometer probe perpendicular to the central cornea.
-
Activate the tonometer to take a series of measurements. The device will typically provide an averaged reading.
-
Record the IOP measurement. It is recommended to take at least three separate readings and average them for a final value.
Visualization of Signaling Pathways and Workflows
Caption: Bimatoprost Signaling Pathway.
Caption: In Vivo Glaucoma Model Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Ocular effects of topical 0.03% bimatoprost solution in normotensive feline eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose–Response of Intracameral Bimatoprost Sustained-Release Implant and Topical Bimatoprost in Lowering Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinases and Glaucoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scholars@Duke publication: A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice. [scholars.duke.edu]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. pdf.hres.ca [pdf.hres.ca]
Revolutionizing Eyelash Growth: Application Notes and Protocols for Bimatoprost Isopropyl Ester in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide analog of prostaglandin F2α (PGF2α), has garnered significant attention for its ability to stimulate eyelash growth. Initially developed for the treatment of glaucoma, its notable side effect of promoting longer, thicker, and darker eyelashes has led to its approval for cosmetic applications in treating hypotrichosis of the eyelashes. This document provides detailed application notes and experimental protocols for researchers and professionals in drug development studying the effects of bimatoprost isopropyl ester on eyelash growth.
Mechanism of Action
This compound, the prodrug, is hydrolyzed in situ to its active free acid form, bimatoprost. The primary mechanism of action involves the interaction of bimatoprost with prostaglandin F2α (FP) receptors located in the dermal papilla and other structures of the hair follicle.[1][2] This interaction is believed to modulate the hair growth cycle in two key ways:
-
Transition from Telogen to Anagen Phase: Bimatoprost is thought to stimulate resting hair follicles (telogen phase) to enter the active growth phase (anagen phase).[1]
-
Prolongation of the Anagen Phase: By extending the duration of the anagen phase, bimatoprost allows eyelashes to grow longer and thicker than they normally would.[3]
Furthermore, bimatoprost may also increase the size of the dermal papilla and the hair bulb, contributing to thicker hair shafts, and stimulate melanogenesis, resulting in darker eyelashes.[3]
Signaling Pathway
The binding of bimatoprost to the FP receptor on dermal papilla cells initiates a downstream signaling cascade that ultimately alters gene expression related to hair follicle growth and development.
Quantitative Data from Clinical Trials
The efficacy of bimatoprost 0.03% ophthalmic solution for eyelash enhancement has been demonstrated in numerous clinical trials. The data below summarizes key findings from some of these studies.
| Study Reference | Treatment Group (n) | Vehicle/Control Group (n) | Primary Endpoint | Results | Adverse Events |
| Smith et al. (2012)[4][5] | Bimatoprost 0.03% (137) | Vehicle (141) | ≥1-grade increase in Global Eyelash Assessment (GEA) at week 16 | 78.1% of bimatoprost group vs. 18.4% of vehicle group showed improvement (P < 0.0001). Statistically significant increases in eyelash length, thickness, and darkness. | Conjunctival hyperemia (3.6% in bimatoprost group). |
| Glaser et al. (Post-chemotherapy) (2015)[6][7] | Bimatoprost 0.03% (98) | Vehicle (32) | Responder rate at Month 4 (≥1-grade GEA improvement and ≥3-point ESQ improvement) | 37.5% of bimatoprost group vs. 18.2% of vehicle group were responders (p=0.041). Significant increases in eyelash length, thickness, and darkness at Month 6. | Conjunctival hyperemia (16.7%), punctate keratitis (9.4%). |
| Yoelin et al. (2010)[8] | Bimatoprost 0.03% (137) | Vehicle (141) | Patient-reported outcomes (Eyelash Satisfaction Questionnaire - ESQ) | Significantly greater improvements from baseline in all ESQ items for the bimatoprost group by week 16 (P ≤ .0433). | Not detailed in this specific publication. |
| Beer et al. (2010)[1] | Bimatoprost 0.03% | Vehicle | Increase in eyelash length | Average increase of 1.4 mm (25%) in the bimatoprost group vs. 0.1 mm (2%) in the vehicle group after 16 weeks. | Eye pruritus, conjunctival hyperemia, eye irritation, dry eye symptoms, eyelid erythema and hyperpigmentation. |
| Carruthers et al. (2010)[8] | Bimatoprost 0.03% (137) | Vehicle (141) | Change in eyelash length, thickness, and darkness by digital image analysis | Statistically significant increases in all three parameters for the bimatoprost group compared to the vehicle group (P < 0.0001). | Not detailed in this specific publication. |
Experimental Protocols
In Vitro: Eyelash Follicle Organ Culture
This protocol allows for the study of bimatoprost's direct effects on isolated eyelash follicles.
Materials:
-
Human eyelid tissue (from elective procedures, with informed consent)
-
William’s E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile dissecting tools (micro-scissors, forceps)
-
Stereomicroscope
-
24-well culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Follicle Isolation:
-
Under a stereomicroscope, carefully dissect individual anagen eyelash follicles from the subcutaneous fat of the eyelid tissue.
-
Ensure the dermal papilla at the base of the follicle remains intact.
-
-
Culture Setup:
-
Place one isolated follicle per well in a 24-well plate containing 1 ml of pre-warmed supplemented William’s E medium.
-
Allow the follicles to equilibrate in the incubator for 24 hours.
-
-
Treatment:
-
Prepare different concentrations of this compound in the culture medium. Include a vehicle control (medium with the solvent at the same concentration as the highest bimatoprost dose).
-
After the equilibration period, replace the medium with the treatment or control medium.
-
-
Analysis:
-
Measure eyelash shaft elongation daily using a calibrated microscope and image analysis software.
-
At the end of the culture period (typically 7-10 days), follicles can be harvested for histological analysis (e.g., Ki-67 staining for proliferation) or molecular analysis (e.g., RT-qPCR for gene expression).
-
In Vivo: Murine Model (C57BL/6 Mice)
The C57BL/6 mouse is a suitable model for studying hair growth due to its synchronized hair cycle.[9][10][11]
Materials:
-
Female C57BL/6 mice (4 weeks old)
-
This compound solution (e.g., 0.03%) and vehicle control
-
Micropipette
-
Stereomicroscope with a camera and measurement software
-
Anesthetic (for imaging and measurements)
Protocol:
-
Acclimatization:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
-
Treatment Application:
-
Data Collection:
-
At the beginning and end of the study (and at intermediate time points if desired), anesthetize the mice.
-
Under a stereomicroscope, capture high-resolution images of the eyelashes.
-
Using image analysis software, measure eyelash length and thickness.
-
The total number of eyelashes can also be counted.[9]
-
-
Histological Analysis (Optional):
-
At the end of the study, euthanize the mice and collect the eyelids for histological processing.
-
Analyze follicle morphology, hair cycle stage, and cell proliferation.
-
References
- 1. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Eyelash growth in subjects treated with bimatoprost: a multicenter, randomized, double-masked, vehicle-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and Efficacy of Bimatoprost for Eyelash Growth in Postchemotherapy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eyelash Growth from Application of Bimatoprost in Gel Suspension to the Base of the Eyelashes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Characterization of an in vivo model for the study of eyelash biology and trichomegaly: mouse eyelash morphology, development, growth cycle, and anagen prolongation by bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
Application Notes and Protocols for Assessing Bimatoprost Isopropyl Ester Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide analog, is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension.[1] It is structurally similar to prostaglandin F2α (PGF2α) analogs but possesses a unique ethyl amide group in place of the isopropyl ester at the C-1 carbon.[2][3] This structural difference may contribute to its distinct pharmacological profile.[2] Bimatoprost lowers intraocular pressure (IOP) by increasing both the uveoscleral (unconventional) and trabecular (conventional) outflow of aqueous humor.[4][5] Additionally, bimatoprost has been repurposed for the treatment of eyelash hypotrichosis due to its ability to increase eyelash length, thickness, and darkness.[6][7]
These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy of bimatoprost isopropyl ester. The described assays are designed to be conducted in relevant cell types, including human trabecular meshwork (hTM) cells, ciliary body smooth muscle (CBSM) cells, and dermal papilla cells from hair follicles, to elucidate its mechanisms of action on aqueous humor outflow and hair growth.
Signaling Pathways and Mechanism of Action
Bimatoprost is thought to exert its effects primarily through the prostaglandin F receptor (FP receptor), a Gq-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the modulation of downstream effectors, including the expression of matrix metalloproteinases (MMPs), which are involved in the remodeling of the extracellular matrix in the trabecular meshwork and ciliary muscle, thereby increasing aqueous humor outflow.
In the context of hair growth, bimatoprost is believed to prolong the anagen (growth) phase of the hair follicle cycle and increase the size of the dermal papilla and hair bulb.[6] This is likely mediated by the stimulation of prostaglandin receptors within the hair follicle.[2]
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
A general workflow for assessing the efficacy of this compound in cell culture involves several key stages, from cell culture and treatment to data analysis.
Caption: General workflow for bimatoprost efficacy testing.
Data Presentation
Table 1: Agonist Potencies of Bimatoprost and Related Prostaglandin Analogs in Human Trabecular Meshwork (hTM) Cells
| Compound | Assay | EC50 (nM) | Reference |
| Bimatoprost (amide) | Phosphoinositide Turnover | 1410 - 6940 | |
| Bimatoprost Acid | Phosphoinositide Turnover | 112 | |
| Latanoprost (isopropyl ester) | Phosphoinositide Turnover | 778 | |
| Latanoprost Acid | Phosphoinositide Turnover | 34.7 | |
| Travoprost (isopropyl ester) | Phosphoinositide Turnover | 89.1 | |
| Travoprost Acid | Phosphoinositide Turnover | 2.4 | |
| Bimatoprost | Cellular Dielectric Spectroscopy | 4.3 | [4] |
| Fluprostenol | Cellular Dielectric Spectroscopy | 5.2 | [4] |
| 17-phenyl PGF2α | Cellular Dielectric Spectroscopy | 51 | [4] |
Table 2: Effects of Bimatoprost on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Expression in Human Ciliary Body Smooth Muscle (CBSM) Cells
| Treatment | Target | Change in Expression/Activity | Reference |
| Bimatoprost | MMP-1 | No significant change | |
| Bimatoprost | MMP-2 | No significant change | |
| Bimatoprost | MMP-3 | Not detected | |
| Bimatoprost | MMP-9 Activity | ↑ 75% ± 27% | |
| Bimatoprost | TIMP-1 | No significant change | |
| Bimatoprost | TIMP-2 | No significant change | |
| Bimatoprost | TIMP-3 | Increased | |
| Bimatoprost | TIMP-4 | No significant change | |
| Bimatoprost (1000 µM) | MMP1 mRNA (in hTM cells) | ↑ 62.9-fold vs control | |
| Bimatoprost | Fibronectin mRNA (in iHTM cells) | Decreased | |
| Bimatoprost | Aquaporin-1 mRNA (in iHTM cells) | Significantly down-regulated |
Experimental Protocols
Protocol 1: Cell Culture
-
Source: Primary hTM cells can be isolated from donor eyes.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), and detach using Trypsin-EDTA. Neutralize with complete media and re-plate at a 1:3 or 1:4 ratio.
-
Source: Primary CBSM cells can be isolated from donor eyes.
-
Media: DMEM containing 20% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Follow standard subculture procedures as described for hTM cells.
-
Source: Isolated from human hair follicles.
-
Media: Follicle Dermal Papilla Cell Growth Medium.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: When cells reach 80% confluency, detach using Trypsin-EDTA and re-plate at a density of 5,000-10,000 cells/cm².
Protocol 2: Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of FP receptor activation.
-
Materials:
-
[³H]-myo-inositol
-
Cell culture medium without inositol
-
Lithium chloride (LiCl) solution
-
Perchloric acid or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Seed cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a LiCl solution (typically 10 mM) for 15-30 minutes to inhibit inositol monophosphatase.
-
Add this compound at various concentrations and incubate for the desired time (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold perchloric acid or TCA.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Neutralize the extract with a suitable buffer (e.g., KOH).
-
Separate the [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography with Dowex AG1-X8 resin.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
Plot the data as counts per minute (CPM) versus drug concentration to determine the EC50 value.
-
Protocol 3: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon FP receptor activation.
-
Materials:
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
-
-
Procedure:
-
Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluency.
-
Prepare the dye loading solution by dissolving the calcium indicator dye and Pluronic F-127 in HBSS.
-
Aspirate the culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Inject this compound at various concentrations and immediately begin recording the fluorescence signal.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
-
Plot the response versus drug concentration to determine the EC50 value.
-
Protocol 4: Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Expression Analysis
This can be assessed at both the mRNA (gene expression) and protein levels.
-
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for MMPs, TIMPs, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
-
-
Procedure:
-
Culture and treat cells with this compound as desired.
-
Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using a master mix, specific primers, and the synthesized cDNA.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to a control group.
-
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for MMPs and TIMPs
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with this compound.
-
Lyse the cells and collect the protein extract.
-
Determine the protein concentration of each sample.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis to quantify protein levels relative to a loading control (e.g., β-actin).
-
References
- 1. Quantitation of Inositol Phosphates by HPLC-ESI-MS [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Role of phosphoinositide turnover and cyclic AMP accumulation in prostaglandin-stimulated noradrenaline release from cultured adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bimatoprost Ocular Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of advanced delivery systems for Bimatoprost, a prostaglandin analog used in ocular research and for the management of glaucoma. This document details various formulation strategies designed to enhance ocular bioavailability, provide sustained drug release, and improve therapeutic outcomes compared to conventional eye drops.
Introduction: Bimatoprost is a synthetic prostamide analog, structurally related to prostaglandin F2α, that effectively lowers intraocular pressure (IOP) by increasing both uveoscleral and trabecular outflow of aqueous humor.[1][2] While commercially available as a 0.01% or 0.03% ophthalmic solution, conventional eye drops suffer from poor bioavailability due to rapid nasolacrimal drainage and low corneal permeability, necessitating frequent administration which can lead to side effects and poor patient compliance.[3][4][5]
To address these limitations, researchers have developed various advanced drug delivery systems, including nanoparticles, liposomes, in situ gels, and ocular inserts. These platforms aim to prolong the residence time of the drug on the ocular surface, control its release, and enhance its penetration into ocular tissues.
It is important to clarify a point of nomenclature. Bimatoprost is chemically an ethyl amide.[6] Other prostaglandin analogs, such as latanoprost and travoprost, are isopropyl esters which are prodrugs that are hydrolyzed to their active free acids after corneal penetration.[7] While the term "Bimatoprost isopropyl ester" refers to a specific, more potent but also more irritating derivative investigated during early development, the vast majority of current advanced delivery system research focuses on the approved Bimatoprost molecule.[8][9]
Data Summary of Bimatoprost Delivery Systems
The following tables summarize quantitative data from various studies on Bimatoprost-loaded delivery systems.
Table 1: Nanoparticle-Based Bimatoprost Delivery Systems
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings |
| PLGA Nanoparticles | Poly(DL-lactide-co-glycolide) (PLGA 75:25) | 200 - 300 | Not Reported | 60.8 ± 2.5 | Sustained release for 2 weeks; slower release compared to other PLGA grades.[10] |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl Monostearate (GMS), Poloxamer 407 | 183.3 ± 13.3 | -9.96 ± 1.2 | 71.8 ± 1.1 | Sustained release for up to 12 hours; non-irritating and safe for ocular use.[2][4] |
| Solid Lipid Nanoparticles (SLNs) | Not specified | 304.21 | Not Reported | 90.51 | Compared with liposomes, showed higher initial burst release.[3] |
| Silica Shell-Coated Nanoparticles | Silica Shell | Not specified | Not specified | Not specified | Laden in contact lenses, provided sustained release for 96 hours without altering lens properties.[5] |
Table 2: Vesicular Bimatoprost Delivery Systems (Liposomes, Niosomes, Spanlastics)
| Delivery System | Composition | Vesicle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings |
| Liposomes | Not specified | 306.78 | Not Reported | 87.04 | Showed controlled zero-order drug release with no initial burst.[3] |
| Niosomes | Cholesterol, Span 60 (1:2 ratio) | 167.3 ± 9.1 | Not Reported | 81.2 ± 1.2 | Optimized formulation selected for incorporation into an in situ gel system.[11][12] |
| Spanlastic In-Situ Gel | Spanlastic Vesicles, Poloxamer 407 (18%) | 156.1 ± 0.82 | Not Reported | High | Enhanced corneal permeation (89.56% over 8 hours) with minimal irritation.[13] |
Table 3: Bimatoprost-Loaded In Situ Gels
| Delivery System | Gelling Polymers | Sol-Gel Temp (°C) | Key In Vivo Efficacy (Rabbit Model) | Sustained Release Duration |
| Niosomal In Situ Gel | Pluronic F127, Pluronic F68 | 28.1 - 40.5 | Max IOP decrease of 9.7 ± 0.6 mm Hg (vs. 5.8 ± 0.6 mm Hg for solution).[11] | Up to 24 hours.[11][12] |
| Liposomal In Situ Hydrogel | Thermo-sensitive hydrogel | Not Reported | Decreased IOP for 18 hours.[3] | 18 hours.[3] |
Table 4: Solid Ocular Inserts and Implants for Bimatoprost Delivery
| Delivery System | Material | Drug Load | Key In Vivo Efficacy | Sustained Release Duration |
| Chitosan Inserts | Chitosan | 9.0 µg | Lowered IOP for 4 weeks after a single application in glaucomatous rats.[14][15] | 4 weeks.[14][15] |
| Bimatoprost SR Implant | Biodegradable polymer | 15 µg | Selectively delivered drug to target tissues (iris-ciliary body) with reduced exposure to off-target tissues in dogs.[16] | Sustained release (duration not specified in abstract).[16] |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of Bimatoprost delivery systems are provided below.
Protocol 1: Preparation of Polymeric Nanoparticles (PLGA)
This protocol is based on the single emulsification method.[10]
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., PLGA 75:25) and Bimatoprost in an organic solvent such as methylene chloride.
-
Aqueous Phase Preparation: Prepare a 2.0% (w/v) aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a tip sonicator (e.g., at 60 W for 5 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Remove the methylene chloride by evaporation under vacuum. This allows the polymeric nanoparticles to precipitate.
-
Washing and Collection: Wash the resulting nanoparticles three times with purified water to remove residual PVA and any unencapsulated drug. Centrifuge to collect the nanoparticle pellet.
-
Lyophilization: Freeze-dry the nanoparticles for long-term storage and characterization.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol utilizes the solvent evaporation/ultrasonication technique.[2][4]
-
Lipid Phase Preparation: Dissolve a solid lipid (e.g., Glyceryl Monostearate - GMS) and Bimatoprost in a suitable organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Poloxamer 407).
-
Emulsification: Inject the lipid phase into the heated aqueous phase under high-speed homogenization, followed by probe sonication to form a nanoemulsion.
-
Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify, forming SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.
-
Purification: Separate the SLNs from the aqueous phase if required, typically through ultracentrifugation.
Protocol 3: Preparation of Liposomes by Thin-Film Hydration
This is a common method for preparing vesicular systems like liposomes and niosomes.[1][3][11]
-
Lipid Film Formation: Dissolve Bimatoprost and lipids (e.g., cholesterol and Span 60 for niosomes) in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This leaves a thin, dry film of the drug and lipids on the inner wall of the flask.
-
Hydration: Hydrate the thin film by adding an aqueous buffer (e.g., phosphate buffer saline, pH 7.4) and rotating the flask. This causes the lipids to self-assemble into multilamellar vesicles.
-
Size Reduction (Sonication): To achieve a uniform size distribution and form smaller vesicles, sonicate the suspension using a probe sonicator or bath sonicator.
-
Purification: Remove the unencapsulated drug by dialysis or centrifugation.
Protocol 4: In Vitro Drug Release Study
This protocol uses the dialysis method to assess the release profile of the drug from the formulation.[10]
-
Sample Preparation: Place a known amount of the Bimatoprost formulation (e.g., nanoparticle suspension) into a dialysis bag with a specific molecular weight cut-off.
-
Experimental Setup: Suspend the sealed dialysis bag in a release medium (e.g., phosphate buffer saline, pH 7.4) in a beaker placed on a magnetic stirrer at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium for analysis and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of Bimatoprost in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release kinetics.
Protocol 5: In Vivo Efficacy Assessment (IOP Measurement)
This protocol describes the evaluation of the formulation's ability to lower intraocular pressure in an animal model.[11][14][15]
-
Animal Model: Use a suitable animal model, such as normotensive albino rabbits or a glaucoma-induced rat model.[11][14][15] Glaucoma can be induced by methods like intracameral injection of hyaluronic acid.[14][15]
-
Grouping: Divide animals into groups: a negative control (untreated or placebo), a positive control (conventional Bimatoprost eye drops), and the test group(s) receiving the novel formulation.
-
Administration: Administer a single dose of the formulation (e.g., instillation of an in situ gel or implantation of an insert) into the conjunctival sac of the test animals.
-
IOP Measurement: Measure the IOP in both eyes of each animal at baseline and at specific time points post-administration using a tonometer.
-
Data Analysis: Calculate the mean decrease in IOP from baseline for each group and compare the results statistically to evaluate the efficacy and duration of action of the test formulation.
Visualizations: Workflows and Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. Ocular Delivery of Bimatoprost-Loaded Solid Lipid Nanoparticles for Effective Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bimatoprost-loaded lipidic nanoformulation development using quality by design: liposomes versus solid lipid nanoparticles in intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular Delivery of Bimatoprost-Loaded Solid Lipid Nanoparticles for Effective Management of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bimatoprost-Loaded Silica Shell-Coated Nanoparticles-Laden Soft Contact Lenses to Manage Glaucoma: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 404 | BioChemPartner [m.biochempartner.com]
- 9. 130209-76-6 | this compound| 17-phenyl trinor PGF2α-iPr;17-phenyl trinor PGF2α isopropyl ester|BioChemPartner [biochempartner.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Ophthalmic Bimatoprost-Loaded Niosomal In Situ Gel: Preparation, Optimization, and In Vivo Pharmacodynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Bimatoprost-loaded ocular inserts as sustained release drug delivery systems for glaucoma treatment: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bimatoprost-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation | PLOS One [journals.plos.org]
- 16. Intracameral Sustained-Release Bimatoprost Implant Delivers Bimatoprost to Target Tissues with Reduced Drug Exposure to Off-Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of Bimatoprost Isopropyl Ester for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide analog of prostaglandin F2α, is a potent ocular hypotensive agent used in the management of glaucoma and ocular hypertension. Its isopropyl ester derivative serves as a prodrug, enhancing corneal penetration. To elucidate its mechanism of action, pharmacokinetics, and distribution, tracer studies employing a radiolabeled form of the molecule are indispensable. This document provides detailed application notes and protocols for the radiolabeling of bimatoprost isopropyl ester with tritium (³H) or carbon-14 (¹⁴C) and its subsequent use in in vitro tracer studies.
Data Presentation
Table 1: Key Parameters for Radiolabeled this compound
| Parameter | Tritium ([³H]) Labeling | Carbon-14 ([¹⁴C]) Labeling |
| Radioisotope | ³H | ¹⁴C |
| Labeling Position | Typically on the ethyl group of the ester or via catalytic exchange on the alkyl chain. | Incorporated into the carbon backbone, often in the carboxy-isopropyl group or the cyclopentane ring. |
| Specific Activity | High (e.g., 15-60 Ci/mmol) | Moderate (e.g., 50-60 mCi/mmol) |
| Radiochemical Purity | >97% (determined by HPLC) | >97% (determined by HPLC) |
| Typical Yield | Variable, dependent on exchange efficiency. | Dependent on synthetic route, typically 10-30%. |
| Detection Method | Liquid Scintillation Counting | Liquid Scintillation Counting |
Experimental Protocols
Protocol 1: Synthesis of [¹⁴C]-Bimatoprost Isopropyl Ester
This protocol is adapted from known synthetic routes for bimatoprost, incorporating a radiolabeled precursor. The key strategy involves the introduction of a ¹⁴C label at the carboxyl group of the α-chain via a Wittig reaction with a ¹⁴C-labeled phosphonium ylide, followed by esterification.
Materials:
-
(-)-Corey lactone diol
-
Protecting group reagents (e.g., tert-butyldimethylsilyl chloride)
-
Oxidizing agent (e.g., Swern oxidation reagents)
-
[¹⁴C]-labeled (4-carboxybutyl)triphenylphosphonium bromide
-
Grignard reagent for the ω-chain
-
Reducing agent (e.g., sodium borohydride)
-
Deprotection reagents (e.g., TBAF)
-
Isopropyl iodide
-
HPLC-grade solvents
-
Scintillation cocktail
Methodology:
-
Protection of Corey Lactone: Protect the hydroxyl groups of (-)-Corey lactone diol using a suitable protecting group like TBDMS to prevent unwanted side reactions.
-
Oxidation: Oxidize the primary alcohol of the protected Corey lactone to an aldehyde using a mild oxidizing agent.
-
Wittig Reaction with ¹⁴C-labeled Ylide: Perform a Wittig reaction between the aldehyde from step 2 and the ylide generated from [¹⁴C]-labeled (4-carboxybutyl)triphenylphosphonium bromide. This step introduces the ¹⁴C label into the α-chain.
-
ω-Chain Addition: Introduce the ω-chain via a Grignard reaction.
-
Reduction and Deprotection: Reduce the ketone on the cyclopentane ring and subsequently remove all protecting groups to yield [¹⁴C]-bimatoprost acid.
-
Esterification: React the [¹⁴C]-bimatoprost acid with isopropyl iodide in the presence of a suitable base (e.g., DBU) to form [¹⁴C]-bimatoprost isopropyl ester.
-
Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of acetonitrile in water.
-
Analysis and Quantification:
-
Confirm the identity and purity of the radiolabeled product using HPLC coupled with a radioactivity detector and mass spectrometry.
-
Determine the specific activity by quantifying the amount of substance (e.g., by UV absorbance) and its radioactivity using a liquid scintillation counter.
-
Protocol 2: [³H]-Labeling of this compound via Catalytic Exchange
This protocol describes a general method for introducing tritium into the molecule via heterogeneous catalytic hydrogen-tritium exchange.
Materials:
-
This compound
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate)
-
HPLC-grade solvents
-
Scintillation cocktail
Methodology:
-
Reaction Setup: In a specialized glassware apparatus for handling tritium gas, dissolve this compound in an anhydrous solvent. Add the Pd/C catalyst to the solution.
-
Tritiation: Freeze-thaw the solution to remove dissolved air and then introduce tritium gas into the reaction vessel. Stir the reaction mixture at room temperature for a specified period (e.g., 6-24 hours). The tritium gas will exchange with hydrogen atoms on the molecule, primarily at positions susceptible to catalytic activation.
-
Removal of Labile Tritium: After the reaction, carefully remove the excess tritium gas. The crude product is then repeatedly dissolved in a protic solvent like methanol and evaporated to remove labile tritium (tritium attached to heteroatoms).
-
Purification: Purify the [³H]-bimatoprost isopropyl ester using preparative HPLC as described in Protocol 1.
-
Analysis and Quantification: Perform analysis and quantification as described in Protocol 1 to determine radiochemical purity and specific activity.
Protocol 3: In Vitro Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of unlabeled compounds for the prostaglandin FP receptor using [³H]-bimatoprost isopropyl ester as the radioligand.
Materials:
-
Cell membranes prepared from a cell line expressing the human prostaglandin FP receptor.
-
[³H]-Bimatoprost isopropyl ester
-
Unlabeled this compound and other test compounds
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
Methodology:
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-bimatoprost isopropyl ester, and varying concentrations of the unlabeled competitor (e.g., unlabeled bimatoprost or other test compounds).
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) can be determined from this curve.
Protocol 4: Cellular Uptake Study
This protocol describes a method to measure the uptake of [³H]-bimatoprost isopropyl ester into cultured cells.
Materials:
-
Cultured cells of interest (e.g., human trabecular meshwork cells)
-
[³H]-Bimatoprost isopropyl ester
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., NaOH or a commercial lysis reagent)
-
Scintillation cocktail
Methodology:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Incubation with Radiotracer: Remove the culture medium and add fresh medium containing a known concentration of [³H]-bimatoprost isopropyl ester. Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Termination and Washing: To stop the uptake, rapidly aspirate the medium and wash the cells multiple times with ice-cold PBS to remove extracellular radiotracer.
-
Cell Lysis: Lyse the cells by adding a cell lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. A portion of the lysate should be used to determine the protein concentration for normalization.
-
Data Analysis: Express the cellular uptake as the amount of radioactivity per milligram of cell protein at each time point.
Visualizations
Caption: Experimental workflow for radiolabeling and application.
Caption: Bimatoprost signaling pathway.
Application Notes and Protocols for Gene Expression Analysis Following Bimatoprost Isopropyl Ester Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost isopropyl ester, a synthetic prostamide analog, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. Its primary mechanism of action involves increasing the outflow of aqueous humor from the eye.[1][2][3] This process is associated with significant alterations in gene expression within ocular tissues, particularly the trabecular meshwork and ciliary body.[4][5][6][7] Understanding these changes at the molecular level is crucial for elucidating its detailed mechanism of action, identifying novel therapeutic targets, and developing next-generation ophthalmic drugs.
These application notes provide a comprehensive overview of the key genes and signaling pathways modulated by this compound and offer detailed protocols for conducting gene expression analysis in a research setting.
Key Genes and Pathways Modulated by Bimatoprost
Bimatoprost treatment leads to differential expression of a wide range of genes involved in extracellular matrix (ECM) remodeling, signal transduction, and transcriptional regulation.
Summary of Differentially Expressed Genes
The following table summarizes key genes reported to be differentially expressed in human ocular cells following bimatoprost treatment.
| Gene Category | Gene Name | Change in Expression | Ocular Cell Type | Reference |
| Extracellular Matrix & Adhesion | Matrix Metalloproteinase 1 (MMP1) | Upregulated | Trabecular Meshwork, Ciliary Muscle, Scleral Fibroblasts | [7] |
| Matrix Metalloproteinase 9 (MMP9) | Upregulated | T Lymphoblast (MOLT-3) | [5][6] | |
| Matrix Metalloproteinase 10 (MMP10) | Upregulated | Trabecular Meshwork, Ciliary Muscle | [7] | |
| Matrix Metalloproteinase 11 (MMP11) | Upregulated | Trabecular Meshwork, Ciliary Muscle | [7] | |
| Matrix Metalloproteinase 14 (MMP14) | Upregulated | Trabecular Meshwork, Ciliary Muscle, Scleral Fibroblasts | [7] | |
| Fibronectin (FN1) | Downregulated | T Lymphoblast (MOLT-3), Trabecular Meshwork | [5][6] | |
| Tissue Inhibitor of Metalloproteinase 4 (TIMP4) | Downregulated | T Lymphoblast (MOLT-3) | [5][6] | |
| Signal Transduction | c-fos | Upregulated | T Lymphoblast (MOLT-3) | [5][6] |
| Nuclear factor-kappa B p65 subunit (NF-κB p65) | Upregulated | T Lymphoblast (MOLT-3) | [5][6] | |
| Inhibitor of kappa B alpha (IκBα) | Downregulated | T Lymphoblast (MOLT-3) | [5][6] | |
| Ras-related proteins | Affected | Trabecular Meshwork | [4] | |
| Transcription Regulation | Histone Deacetylase (HDAC) | Upregulated | Trabecular Meshwork | [4] |
| c-jun | Downregulated | Trabecular Meshwork | [4] | |
| Growth Factors & Cytokines | Transforming Growth Factor-beta 2 (TGF-β2) | Downregulated | Trabecular Meshwork | [4] |
| Tumor Necrosis Factor (TNF) | Downregulated | Trabecular Meshwork | [4] | |
| Insulin-like Growth Factor 1 (IGF-1) | Downregulated | Trabecular Meshwork | [4] | |
| Hepatocyte Growth Factor (HGF) | Downregulated | Trabecular Meshwork | [4] | |
| Other | Aquaporin-1 (AQP1) | Downregulated | T Lymphoblast (MOLT-3) | [5][6] |
Signaling Pathways
Bimatoprost is known to influence several key signaling pathways. While it is a structural analog of prostaglandin F2α (PGF2α), it does not act on the prostaglandin F receptor.[2] It is thought to mimic the body's endogenous prostamides.[2] The downstream signaling events lead to the modulation of gene expression.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bimatoprost - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
- 6. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proposed Mechanism of Long-Term Intraocular Pressure Lowering With the Bimatoprost Implant - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Bimatoprost Isopropyl Ester Aqueous Solubility
For researchers, scientists, and drug development professionals, achieving the desired aqueous solubility of active pharmaceutical ingredients is a critical step in formulation development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of bimatoprost isopropyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The primary strategies for enhancing the aqueous solubility of lipophilic compounds like this compound include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming water-soluble inclusion complexes.[5]
-
Encapsulation in Nanocarriers:
-
Use of Co-solvents and Surfactants: While not always ideal for ophthalmic formulations due to potential irritation, co-solvents and surfactants can increase solubility.
Q3: How do cyclodextrins increase the solubility of this compound?
A3: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity.[5] They form inclusion complexes by encapsulating the lipophilic this compound molecule, or parts of it, within this cavity. This complexation shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[5] The formation of these complexes is a dynamic equilibrium, and the strength of the interaction is characterized by a binding constant.
Q4: What are the advantages of using nanocarriers like liposomes and SLNs for this compound?
A4: Besides improving solubility, nanocarriers offer several advantages for ophthalmic drug delivery, including:
-
Sustained Release: They can provide a prolonged release of the drug, potentially reducing dosing frequency.[7]
-
Enhanced Bioavailability: By protecting the drug from degradation and improving its penetration into ocular tissues, nanocarriers can increase its bioavailability.
-
Reduced Side Effects: Encapsulation can minimize the exposure of the drug to non-target tissues, potentially reducing local side effects.
Troubleshooting Guide
Issue 1: Low Yield or Inefficient Solubilization with Cyclodextrins
| Potential Cause | Troubleshooting Step |
| Inappropriate Cyclodextrin Type | The size of the cyclodextrin cavity must be suitable for the this compound molecule. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the optimal fit. |
| Incorrect Stoichiometry | The molar ratio of drug to cyclodextrin affects complexation efficiency. Conduct a phase solubility study to determine the optimal stoichiometry (e.g., 1:1, 1:2).[8] |
| Suboptimal pH of the Medium | The pH of the aqueous solution can influence the charge and conformation of both the drug and the cyclodextrin, affecting complexation. Evaluate solubility across a physiologically relevant pH range. |
| Insufficient Mixing or Equilibration Time | Ensure thorough mixing and allow sufficient time for the system to reach equilibrium. This can take anywhere from 24 to 72 hours.[9] |
Issue 2: Low Entrapment Efficiency in Liposomes or Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step |
| Drug Leakage During Formulation | For lipophilic drugs, ensure the drug is initially dissolved in the organic solvent along with the lipids before forming the lipid film (for liposomes) or melting the lipid (for SLNs).[10][11] |
| Poor Affinity of the Drug for the Lipid Matrix | The choice of lipid is crucial. Select lipids with a high affinity for this compound. For SLNs, a drug that is more soluble in the solid lipid will have better entrapment. |
| Suboptimal Drug-to-Lipid Ratio | An excessively high drug-to-lipid ratio can lead to drug precipitation or exclusion from the nanocarrier. Experiment with different ratios to find the optimal loading capacity. |
| Inappropriate Formulation Method | For lipophilic drugs, methods like thin-film hydration for liposomes and high-pressure homogenization for SLNs are generally effective.[12][13] Consider alternative methods like reverse-phase evaporation if entrapment remains low. |
| Phase Separation During Cooling (for SLNs) | Rapid cooling of the nanoemulsion can sometimes lead to drug expulsion. Optimize the cooling rate to ensure the drug is entrapped within the solidifying lipid matrix. |
Quantitative Data on Solubility Enhancement
The following tables summarize representative data on the solubility and encapsulation of bimatoprost and related prostaglandin analogs using various techniques.
Table 1: Solubility of Prostaglandin Analogs in Aqueous Media
| Compound | Medium | Solubility |
| Bimatoprost | Water | Slightly soluble[2][4] |
| PGF2α isopropyl ester | PBS (pH 7.2) | ~50 µg/mL[3] |
| 17-phenyl trinor PGF2α isopropyl ester | 1:1 Ethanol:PBS (pH 7.2) | ~1 mg/mL[1] |
Table 2: Entrapment Efficiency of Bimatoprost in Nanocarriers
| Formulation Type | Key Components | Entrapment Efficiency (%) | Particle Size (nm) | Reference |
| Liposomes | Bimatoprost, Soy Phosphatidylcholine, Cholesterol | 87.04% | 306.78 | [6][14] |
| Solid Lipid Nanoparticles (SLNs) | Bimatoprost, Glyceryl Monostearate, Poloxamer 407 | 90.51% | 304.21 | [6][14] |
| Solid Lipid Nanoparticles (SLNs) | Bimatoprost, Glyceryl Monostearate, Poloxamer 407 | 71.8% | 183.3 | [7] |
Experimental Protocols
Protocol 1: Phase Solubility Study with Cyclodextrins
This protocol is adapted from the Higuchi and Connors method to determine the effect of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) on the solubility of this compound.[9][15]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate buffer (pH 7.4)
-
Vials with screw caps
-
Orbital shaker/incubator
-
0.22 µm syringe filters
-
HPLC system for quantification
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD in phosphate buffer (pH 7.4) at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM).
-
Add an excess amount of this compound to each vial containing the different concentrations of HP-β-CD solution.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 48-72 hours to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove the undissolved drug.
-
Dilute the filtered samples appropriately with the mobile phase of the HPLC method.
-
Quantify the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Plot the total concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram.
-
Determine the type of diagram (e.g., AL-type for a linear increase) and calculate the stability constant (Ks) from the slope and the intrinsic solubility (S0) of the drug.[5][8]
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This method is a common technique for encapsulating lipophilic drugs.[12][16][17]
Materials:
-
This compound
-
Soy Phosphatidylcholine (or other suitable phospholipid)
-
Cholesterol
-
Chloroform and Methanol (as organic solvents)
-
Phosphate buffer (pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve the desired amounts of soy phosphatidylcholine, cholesterol, and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the dry lipid film by adding phosphate buffer (pH 7.4) and rotating the flask gently. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be downsized by probe sonication or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This is a widely used method for producing SLNs.[13][18]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl Monostearate, Compritol®)
-
Surfactant (e.g., Poloxamer 407, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer (HPH)
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Separately, heat an aqueous solution of the surfactant to the same temperature.
-
Disperse the hot lipid phase into the hot aqueous surfactant solution under high-shear homogenization to form a coarse pre-emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 3-5 cycles at 500-1500 bar).
-
Cool the resulting hot nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize, forming solid lipid nanoparticles.
Visualizations
Bimatoprost Prodrug Activation and FP Receptor Signaling
Bimatoprost is a prodrug that is hydrolyzed by ocular enzymes into its active free acid form.[19][20][21] This active metabolite then binds to the prostaglandin F (FP) receptor, a G-protein coupled receptor, to initiate a signaling cascade.
Caption: Bimatoprost prodrug activation and FP receptor signaling pathway.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates the general workflow for selecting and evaluating a solubility enhancement method for this compound.
Caption: General workflow for solubility enhancement experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. scispace.com [scispace.com]
- 6. Bimatoprost-loaded lipidic nanoformulation development using quality by design: liposomes versus solid lipid nanoparticles in intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. csmres.co.uk [csmres.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. citedrive.com [citedrive.com]
- 15. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 17. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Bimatoprost Isopropyl Ester Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Bimatoprost Isopropyl Ester and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
Bimatoprost, a prostaglandin analogue, can degrade under various stress conditions.[1][2] The primary degradation pathways involve hydrolysis of the ester and amide groups, as well as oxidation.[2][3][4] Forced degradation studies on Bimatoprost have shown significant degradation under acidic and oxidative conditions.[5] It is also susceptible to degradation upon exposure to light and heat.[1]
Common degradation products can include:
-
Bimatoprost Acid: Formed by the hydrolysis of the ethyl amide group.
-
Bimatoprost Free Acid Isopropyl Ester: While not explicitly detailed in the search results, hydrolysis of the ethyl amide to a carboxylic acid is a likely degradation pathway.
-
Oxidative Degradation Products: Formed in the presence of oxidizing agents.[2][4]
-
Isomers: Chiral centers in the molecule can lead to the formation of isomers.[5]
Q2: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection are the most common and effective techniques for the analysis of Bimatoprost and its impurities.[1][6][7] These methods are capable of separating the parent drug from its degradation products, making them ideal for stability-indicating assays.[2][3][8] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[2][6][9]
Q3: What are typical chromatographic conditions for the analysis of this compound?
Several reversed-phase HPLC and UHPLC methods have been developed. Common stationary phases include C8 and C18 columns.[6][7] Mobile phases are typically a mixture of an aqueous buffer (like phosphate buffer or formic acid) and an organic solvent such as acetonitrile or methanol.[3][7] Detection is usually performed using a UV detector at wavelengths around 210 nm or 220 nm.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Ensure the pH of the mobile phase is appropriate to keep this compound in a non-ionized state. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can help improve peak shape.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Possible Cause 3: Column contamination or degradation.
-
Solution: Wash the column with a strong solvent or, if necessary, replace the column.
-
Problem 2: Inadequate separation between this compound and its degradation products.
-
Possible Cause 1: Mobile phase composition is not optimal.
-
Possible Cause 2: Inappropriate column chemistry.
-
Possible Cause 3: Flow rate is too high.
-
Solution: Decrease the flow rate to allow for better partitioning of the analytes between the mobile and stationary phases.
-
Problem 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Sample degradation after preparation.
-
Solution: Analyze samples as soon as possible after preparation. If necessary, store them in a cool, dark environment. Conduct a stability study of the sample solution to determine how long it remains viable.
-
-
Possible Cause 2: Contamination from solvents, glassware, or the HPLC system.
-
Solution: Run a blank injection of the mobile phase to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
-
Possible Cause 3: Carryover from a previous injection.
-
Solution: Implement a robust needle wash protocol and inject a blank after a high-concentration sample to check for carryover.
-
Data Presentation
Table 1: Summary of HPLC/UHPLC Methods for Bimatoprost Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | RP-HPLC | RP-UHPLC | RP-HPLC |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[7] | Acquity BEH C8 (150 x 2.1 mm, 1.7 µm)[6] | Zorbex SB phenyl (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.1% Formic acid: Acetonitrile (30:70, v/v)[7] | 0.01% H3PO4: Acetonitrile (gradient)[6] | Phosphate buffer (0.02 M): Methanol: Acetonitrile (50:30:20, v/v/v)[3] |
| Flow Rate | 0.6 mL/min[7] | 0.7 mL/min[6] | 1.0 mL/min[3] |
| Detection | UV at 205 nm[7] | UV | UV at 210 nm[3] |
| Linear Range | 0.05-15 µg/mL[7] | Not Specified | 6 - 18 µg/mL[8] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a generalized procedure based on published methods.[3][7]
-
Preparation of Mobile Phase:
-
Prepare a 0.1% (v/v) solution of formic acid in water.
-
The mobile phase consists of a 30:70 (v/v) mixture of 0.1% formic acid and acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to the desired concentration within the linear range.
-
Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration within the linear range of the method.
-
-
Forced Degradation Studies:
-
Acid Degradation: Treat the sample solution with 0.1 N HCl and heat. Neutralize before injection.
-
Alkaline Degradation: Treat the sample solution with 0.1 N NaOH and heat. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
-
Analysis:
-
Inject the standard solution, sample solution, and degraded sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas.
-
Assess the separation of the this compound peak from any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting workflow for common HPLC issues in Bimatoprost analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. scilit.com [scilit.com]
- 3. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability indicating liquid chromatographic method for the determination of Bimatoprost in ophthalmic solutions [ipindexing.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost | CoLab [colab.ws]
Technical Support Center: Overcoming Bimatoprost Isopropyl Ester Instability in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of bimatoprost isopropyl ester in formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous formulations?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The isopropyl ester group is susceptible to hydrolysis, which converts the bimatoprost prodrug into its biologically active free acid form, 17-phenyl-trinor PGF2α.[1][2][3][4] This process can be influenced by pH and the presence of certain enzymes.[2][3][4]
Q2: How does pH affect the stability of this compound?
A2: Bimatoprost, as an amide, generally exhibits maximum stability in a pH range of 6.8 to 7.8.[5] Formulations with a pH around 7.3 have been shown to be stable.[6] Significant degradation can occur in acidic environments.[7][8]
Q3: What is the impact of temperature on the stability of bimatoprost formulations?
A3: Bimatoprost is relatively stable under thermal stress compared to other prostaglandin analogs like latanoprost and travoprost.[5][9][10][11] Studies have shown that bimatoprost remains stable with no measurable degradation when stored at temperatures up to 50°C for 30 days.[9][10][11] However, significant thermal degradation has been observed at higher temperatures, such as 80°C.[8][12]
Q4: Is this compound susceptible to oxidative degradation?
A4: Yes, bimatoprost can undergo significant degradation when subjected to oxidative stress.[7][8][13][14][15] Forced degradation studies using hydrogen peroxide have confirmed its susceptibility to oxidation.[8][12]
Q5: What are some common excipients used to stabilize bimatoprost formulations?
A5: Stabilizing agents can be included in formulations to inhibit the decomposition of the active substance. For bimatoprost, common stabilizers include chelating agents like ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., disodium edetate) to protect against oxidative degradation.[16] Other potential stabilizers include antioxidants such as butylated hydroxytoluene (BHT), ascorbic acid, and tocopherol.[16][17]
Troubleshooting Guide
Problem: I am observing a significant loss of bimatoprost potency in my formulation over time.
| Potential Cause | Troubleshooting Step |
| Hydrolysis | 1. Verify pH: Ensure the pH of your formulation is within the optimal range for bimatoprost stability (pH 6.8-7.8).[5] Adjust the pH if necessary using appropriate buffering agents. 2. Control Temperature: Store the formulation at recommended temperatures. While bimatoprost is relatively thermostable, avoiding excessive heat is a good practice.[9][10][11] |
| Oxidation | 1. Incorporate Antioxidants: Consider adding an antioxidant such as BHT or a chelating agent like EDTA to your formulation.[16][17] 2. Inert Atmosphere: During manufacturing, consider blanketing the formulation with an inert gas like nitrogen to minimize exposure to oxygen.[17] |
| Incorrect Analytical Method | 1. Method Validation: Ensure your analytical method is stability-indicating and validated to accurately quantify bimatoprost in the presence of its degradation products.[7][13][14][15] |
Problem: I am detecting unknown peaks in my chromatograms during stability studies.
| Potential Cause | Troubleshooting Step |
| Degradation Products | 1. Peak Identification: The primary degradation product is the bimatoprost free acid resulting from hydrolysis.[1][2] Use a reference standard of the free acid to confirm its presence. 2. Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products and confirm if the unknown peaks correspond to these.[7][8][12] |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Bimatoprost
| Stress Condition | Degradation (%) | Reference |
| Acidic | 10.94% | [8] |
| Basic | 5.95% | [8] |
| Oxidative (30% H₂O₂ at 80°C for 30 min) | 9.02% | [8][12] |
| Thermal (80°C) | 17.61% | [8] |
| Photolytic | 4.99% | [8] |
Table 2: Comparative Thermal Stability of Prostaglandin Analogs
| Drug | Degradation Rate at 37°C (μg/mL/day) | Degradation Rate at 50°C (μg/mL/day) | Reference |
| Bimatoprost | No measurable degradation | No measurable degradation | [9][11] |
| Latanoprost | 0.15 | 0.29 | [9][11] |
| Travoprost | Stable | 0.46 | [9][11] |
Experimental Protocols
1. Protocol for Forced Degradation Study
This protocol is a general guideline for performing forced degradation studies on bimatoprost to identify potential degradation products and pathways.
-
Acid Degradation: Treat a bimatoprost solution (e.g., 1 mg/mL) with an appropriate concentration of acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
-
Base Degradation: Treat a bimatoprost solution with an appropriate concentration of base (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a bimatoprost solution with an oxidizing agent (e.g., 3-30% H₂O₂) at a controlled temperature (e.g., 80°C for 30 minutes).[12]
-
Thermal Degradation: Expose a bimatoprost solution to elevated temperatures (e.g., 80°C) for a defined period.[12]
-
Photolytic Degradation: Expose a bimatoprost solution to UV light (e.g., 254 nm) and/or fluorescent light for a specific duration.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify bimatoprost and its degradation products.
2. Protocol for Stability-Indicating HPLC Method
The following is an example of a stability-indicating RP-HPLC method for the analysis of bimatoprost.
-
Column: Zorbex SB phenyl (4.6 mm × 250 mm, 5 μm) or equivalent.[8]
-
Mobile Phase: A mixture of phosphate buffer (0.02 M), methanol, and acetonitrile (50:30:20 v/v/v).[8]
-
Flow Rate: 1 mL/min.[8]
-
Detection Wavelength: 210 nm for bimatoprost.[8]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 20 µL.
-
Internal Standard: Agomelatine can be used as an internal standard.[12]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, range, and robustness.[8]
Visualizations
Caption: Hydrolysis of this compound to its active free acid form.
Caption: Experimental workflow for assessing bimatoprost formulation stability.
Caption: Factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. researchgate.net [researchgate.net]
- 8. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchps.com [jchps.com]
- 13. scilit.com [scilit.com]
- 14. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. BIMATOPROST 0.01% SOLUTION COMPOSITIONS FOR THE TREATMENT OF OCULAR HYPERTENSTION | Patent Publication Number 20220409630 | Patexia [patexia.com]
- 17. US20070203173A1 - Stable formulations, and methods of their preparation and use - Google Patents [patents.google.com]
Technical Support Center: Optimizing Dosage for Bimatoprost in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bimatoprost in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the difference between bimatoprost and bimatoprost isopropyl ester?
Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α. It is the active pharmaceutical ingredient. The term "this compound" is not the standard chemical nomenclature for this compound. Unlike other prostaglandin analogs such as latanoprost, which are isopropyl esters, bimatoprost has an ethyl amide group at the C-1 carbon. It is important to use the correct terminology to ensure clarity in research and reporting.
Q2: What is the mechanism of action for bimatoprost in lowering intraocular pressure (IOP)?
Bimatoprost lowers IOP by increasing the outflow of aqueous humor from the eye through two primary pathways: the trabecular meshwork (conventional pathway) and the uveoscleral pathway (unconventional pathway). It is thought to act on specific prostamide receptors in the eye, leading to a reduction in outflow resistance.
Q.3: What are the typical concentrations of bimatoprost used in commercial ophthalmic solutions?
Commercially available ophthalmic solutions of bimatoprost are typically formulated at concentrations of 0.01% and 0.03%.[1]
Troubleshooting Guide
Q4: We are observing high variability in our intraocular pressure (IOP) measurements in rabbits. What could be the cause and how can we mitigate this?
High variability in IOP measurements in rabbits is a common challenge. Several factors can contribute to this:
-
Animal Handling and Stress: Rabbits are prone to stress, which can significantly impact IOP. Ensure consistent and gentle handling by experienced personnel. Allow for an acclimatization period before taking measurements.
-
Anesthesia: The type and depth of anesthesia can influence IOP. Use a consistent anesthetic protocol. Topical anesthetics like proparacaine 0.5% are commonly used for tonometry.
-
Tonometry Technique: Inconsistent application of the tonometer to the cornea can lead to variable readings. Ensure the tonometer is properly calibrated and the probe is applied perpendicularly to the central cornea. Rebound tonometers, like the TonoVet, have been shown to be reliable in rabbits.[2][3]
-
Diurnal Variation: IOP in rabbits exhibits a diurnal rhythm, with pressure typically being higher during the dark phase.[3][4] To minimize this variability, always take measurements at the same time of day.
-
Ocular Irritation: The formulation vehicle or the compound itself can cause irritation, leading to blinking and tearing, which can affect measurements. Observe for signs of irritation and consider using a vehicle control group.
Q5: Our animal subjects are exhibiting significant conjunctival hyperemia after dosing. How should we manage and interpret this?
Conjunctival hyperemia (redness) is a known and common side effect of bimatoprost and other prostaglandin analogs.[1]
-
Scoring and Documentation: Use a standardized scoring system (e.g., Draize eye test) to quantify the level of hyperemia at consistent time points after dosing. This will allow for a dose-dependent analysis of this side effect.
-
Dose-Response Relationship: Determine if the severity of hyperemia is dose-dependent. A clear dose-response will help in identifying a maximum tolerated dose (MTD).
-
Time Course: Hyperemia is often transient. Monitor the onset and duration of this effect.
-
Differentiation from Irritation: While hyperemia is a pharmacological effect, severe or persistent redness accompanied by other signs like discharge or swelling could indicate irritation from the formulation.
-
Consider Formulation: The vehicle components, particularly preservatives like benzalkonium chloride (BAK), can contribute to ocular surface irritation. Consider evaluating different formulations or preservative-free options if irritation is a concern.
Q6: We are not observing a significant IOP-lowering effect at our initial doses. What are the next steps?
If you are not seeing the expected efficacy, consider the following:
-
Dose Escalation: It is possible that the initial doses selected are below the therapeutic threshold. A carefully planned dose-escalation study is the next logical step. Increase the dose incrementally in different cohorts of animals.
-
Dosing Frequency: While bimatoprost is typically dosed once daily in clinical settings, twice-daily dosing has been explored in animal models and may be more effective in some species like dogs.[5][6]
-
Formulation and Bioavailability: The formulation can significantly impact drug delivery to the target tissues. Ensure the formulation is optimized for ocular delivery and that the active ingredient is solubilized and stable.
-
Animal Model: The responsiveness to bimatoprost can vary between species. Ensure the chosen animal model is appropriate for studying IOP reduction.
-
Measurement Time Point: The peak IOP-lowering effect of bimatoprost occurs several hours after administration. Ensure your IOP measurements are timed to capture this peak effect (typically 4-12 hours post-dose).[1]
Data Presentation
Table 1: Summary of Topical Bimatoprost Dose-Ranging Studies in Normotensive Beagle Dogs
| Bimatoprost Concentration | Dosing Regimen | Mean Peak IOP Reduction (mmHg) | Mean Peak IOP Reduction (%) | Animal Model |
| 0.001% | Twice Daily for 5 days | 2.8 | 15.7% | Normotensive Beagle Dogs |
| 0.01% | Twice Daily for 5 days | 7.0 | 36.1% | Normotensive Beagle Dogs |
| 0.1% | Twice Daily for 5 days | 4.0 | 24.8% | Normotensive Beagle Dogs |
| 0.03% | Once Daily for 3 days | 5.9 | 27.6% | Normotensive Beagle Dogs |
Data compiled from a study in normotensive beagle dogs, demonstrating a U-shaped dose-response curve for topical administration.[7]
Table 2: Summary of Bimatoprost Sustained-Release Implant Studies in Normotensive Beagle Dogs
| Implant Dose (µg) | Mean IOP Reduction over 3 months (mmHg) | Animal Model |
| 8 | Dose-dependent reduction observed | Normotensive Beagle Dogs |
| 15 | Dose-dependent reduction observed | Normotensive Beagle Dogs |
| 30 | Dose-dependent reduction observed | Normotensive Beagle Dogs |
| 60 | Dose-dependent reduction observed | Normotensive Beagle Dogs |
| 120 | 7.2 | Normotensive Beagle Dogs |
Data from studies on intracameral sustained-release implants, showing a consistent dose-dependent IOP reduction.[7][8]
Table 3: Common Adverse Events of Topical Bimatoprost in Animal Studies
| Adverse Event | Animal Model(s) | Typical Onset/Duration | Management/Monitoring |
| Conjunctival Hyperemia | Rabbits, Dogs | Peaks within hours of dosing, can be transient or persist with chronic dosing. | Score severity using a standardized scale (e.g., Draize). |
| Miosis (Pupil Constriction) | Dogs | Occurs shortly after administration. | Measure pupil size at regular intervals. |
| Ocular Irritation | Rabbits | Can occur if the formulation is not well-tolerated. | Observe for signs of discomfort, blinking, and discharge. |
Experimental Protocols
Protocol 1: Dose-Ranging Study for Topical Bimatoprost in Rabbits
-
Animal Model: New Zealand White rabbits are a commonly used model.[9]
-
Acclimatization: Allow animals to acclimate to the facility and handling for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose of bimatoprost). A typical group size is 6-8 animals.
-
Baseline IOP Measurement: Measure baseline IOP in both eyes for several days prior to the start of treatment to establish a stable baseline. Measurements should be taken at the same time each day.
-
Dosing: Instill a single drop (typically 25-50 µL) of the test article into one eye of each animal. The contralateral eye can serve as a control or receive the vehicle.
-
IOP Monitoring: Measure IOP at pre-determined time points post-dose (e.g., 0, 2, 4, 6, 8, and 24 hours) to determine the time of peak effect and duration of action.
-
Ocular Observations: At each time point, examine the eyes for signs of irritation, including conjunctival hyperemia, chemosis, and discharge, and score them using a standardized system.
-
Data Analysis: Compare the change in IOP from baseline between the treated and control groups. Analyze the dose-response relationship for both efficacy and adverse effects.
Protocol 2: Pharmacokinetic Study of Bimatoprost in Rabbits
-
Animal Model: Pigmented rabbits are often used for ocular pharmacokinetic studies.
-
Dosing: Administer a single topical dose of the bimatoprost formulation.
-
Sample Collection: At various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of animals and collect aqueous humor and iris-ciliary body tissues.
-
Bioanalysis: Analyze the concentration of bimatoprost and its active metabolite, bimatoprost acid, in the collected tissues using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Visualizations
Caption: Bimatoprost Signaling Pathway for IOP Reduction.
Caption: Experimental Workflow for Bimatoprost Dosage Optimization.
References
- 1. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Repeatability, reproducibility and agreement of intraocular pressure measurement in rabbits by the TonoVet and Tono-Pen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effect of different dose schedules of bimatoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose–Response of Intracameral Bimatoprost Sustained-Release Implant and Topical Bimatoprost in Lowering Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and Clinical Pharmacokinetics of a New Preservative-Free Bimatoprost 0.01% Ophthalmic Gel to Treat Glaucoma and Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in bimatoprost experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges encountered during bimatoprost experiments.
Troubleshooting Guides & FAQs
This section addresses common issues that may lead to inconsistent results in bimatoprost experiments, presented in a question-and-answer format.
1. Inconsistent Dose-Response Relationship
Question: Why am I observing a U-shaped or inconsistent dose-response curve in my experiments with bimatoprost?
Answer: An inconsistent dose-response curve, particularly a U-shaped one where higher concentrations lead to reduced efficacy, can be attributed to several factors:
-
Receptor Downregulation or Desensitization: Prolonged or high-concentration exposure to bimatoprost can lead to the downregulation or desensitization of prostamide receptors. This cellular feedback mechanism reduces the response to the drug.
-
Off-Target Effects: At higher concentrations, bimatoprost may interact with other receptors or cellular pathways, leading to confounding effects that interfere with the primary mechanism of action.[1]
-
Formulation Issues: The solubility and stability of bimatoprost in your experimental medium can affect its effective concentration. Ensure proper dissolution and consider the potential for precipitation at higher concentrations.
Troubleshooting Steps:
-
Perform a time-course experiment to determine the optimal incubation time that avoids receptor desensitization.
-
Expand the range of concentrations tested, including lower concentrations, to fully characterize the dose-response curve.
-
Verify the solubility of bimatoprost in your specific cell culture or vehicle solution.
2. High Variability Between Experimental Repeats
Question: What are the common sources of high variability in results between my bimatoprost experiment repeats?
Answer: High variability in in vitro and in vivo experiments can stem from several sources:
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responsiveness can change over time in culture.
-
Cell Density: Inconsistent cell seeding density can alter cellular responses. Standardize your seeding protocol.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell behavior. It is advisable to test and use a single lot of FBS for a series of experiments.
-
-
Drug Preparation and Storage:
-
Stock Solution Stability: Bimatoprost solutions should be stored correctly to prevent degradation. Prepare fresh dilutions from a validated stock solution for each experiment.[2][3] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting of the drug solution.
-
-
Animal Model Variability:
-
Genetic Drift: Inbred animal strains can experience genetic drift over time, leading to altered physiological responses.
-
Environmental Factors: Variations in housing conditions, diet, and light-dark cycles can impact experimental outcomes.
-
Troubleshooting Steps:
-
Implement and strictly adhere to standardized operating procedures (SOPs) for all experimental steps.
-
Perform regular cell line authentication and mycoplasma testing.
-
For animal studies, ensure consistent environmental conditions and use age- and sex-matched animals from a reliable supplier.
3. Unexpected Cytotoxicity
Question: I am observing unexpected cell death in my bimatoprost-treated cell cultures. What could be the cause?
Answer: While bimatoprost is generally not considered cytotoxic at typical experimental concentrations, observed cell death could be due to:
-
High Drug Concentration: Extremely high concentrations of bimatoprost may induce cytotoxicity through off-target effects.
-
Solvent Toxicity: The solvent used to dissolve bimatoprost (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cell type.
-
Contamination: Bacterial or fungal contamination of cell cultures can lead to cell death.
-
Preservatives: If using a commercial ophthalmic solution, be aware that preservatives like benzalkonium chloride (BAK) can be cytotoxic to cultured cells.[4]
Troubleshooting Steps:
-
Perform a dose-response curve for your solvent to determine its non-toxic concentration range.
-
Use a research-grade bimatoprost compound without preservatives for in vitro experiments.
-
Regularly monitor cell cultures for any signs of contamination.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies involving bimatoprost.
Table 1: In Vitro Efficacy of Bimatoprost in Human Ocular Cells
| Cell Type | Parameter | Bimatoprost Concentration | Result | Reference |
| Trabecular Meshwork (TM) Cells | EC50 (Impedance) | N/A | 4.3 nM | [5] |
| Schlemm's Canal (SC) Cells | EC50 (Impedance) | N/A | 1.2 nM | [5] |
| Ciliary Muscle (CM) Cells | EC50 (Impedance) | N/A | 1.7 nM | [5] |
| Ciliary Muscle (CM) Cells | MMP-9 Activity | 0.01 µg/mL | 75% ± 27% increase | [1] |
Table 2: In Vivo Efficacy of Bimatoprost in Animal Models
| Animal Model | Bimatoprost Concentration | Duration | IOP Reduction | Reference |
| Normotensive Beagle Dogs | 0.01% (topical) | 5 days | 36.1% | [6] |
| Normotensive Beagle Dogs | 0.1% (topical) | 5 days | 24.8% | [6] |
| Glaucoma Rat Model | 0.03% (topical) | 4 weeks | Significant reduction vs. control | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving bimatoprost.
1. In Vitro Human Trabecular Meshwork (TM) Cell Culture and Treatment
-
Cell Culture:
-
Isolate primary human TM cells from donor eyes.
-
Culture cells in low glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Use cells between passages 4 and 7 for experiments.[8]
-
-
Bimatoprost Treatment:
-
Prepare a stock solution of bimatoprost in a suitable solvent (e.g., ethanol).
-
When cells reach confluence, reduce the FBS concentration in the medium to 1% for 24-48 hours to induce quiescence.
-
Treat cells with the desired concentrations of bimatoprost (e.g., 10 µM, 100 µM, 1000 µM) or vehicle control for the specified duration (e.g., 24 hours).[8]
-
Ensure the final solvent concentration is consistent across all treatment groups and does not exceed a non-toxic level.
-
-
Endpoint Analysis:
2. In Vivo Glaucoma Model in Rats
-
Induction of Ocular Hypertension:
-
Bimatoprost Administration:
-
After a significant elevation in intraocular pressure (IOP) is confirmed (typically around 16 days post-injection), begin topical treatment.
-
Administer one drop of 0.03% bimatoprost ophthalmic solution to the affected eye once daily for the duration of the study (e.g., 4 weeks).[9]
-
-
IOP Measurement:
-
Measure IOP using a tonometer at baseline and at regular intervals after drug administration (e.g., 2 hours post-dose).[9]
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Perform histological analysis to assess changes in the retina and optic nerve head.[7]
-
Visualizations
Bimatoprost Signaling Pathway
Caption: Bimatoprost signaling cascade in ocular cells.
Experimental Workflow for In Vitro Bimatoprost Studies
Caption: A typical workflow for in vitro bimatoprost experiments.
Troubleshooting Logic for Inconsistent Results
References
- 1. Effect of bimatoprost, latanoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human ciliary body smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: A patient-use study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 3, Randomized, 20-Month Study of the Efficacy and Safety of Bimatoprost Implant in Patients with Open-Angle Glaucoma and Ocular Hypertension (ARTEMIS 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose–Response of Intracameral Bimatoprost Sustained-Release Implant and Topical Bimatoprost in Lowering Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Bimatoprost Isopropyl Ester In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of bimatoprost isopropyl ester during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Prostaglandin-Associated Periorbitopathy (PAP)
Q1: We are observing a sunken appearance and changes in the eyelid structure in our animal models treated with topical bimatoprost. What is causing this and how can we mitigate it?
A1: This phenomenon is likely Prostaglandin-Associated Periorbitopathy (PAP), a known side effect of prostaglandin analogs like bimatoprost. The underlying mechanism is believed to be the binding of bimatoprost to prostaglandin F (FP) receptors in the periorbital area, which inhibits adipogenesis (the formation of fat cells), leading to orbital fat atrophy.[1][2] This can result in a constellation of clinical signs, including deepening of the upper eyelid sulcus, flattening of the lower eyelid bags, and mild enophthalmos (posterior displacement of the eye).[1][2][3]
Troubleshooting and Mitigation Strategies:
-
Refine Topical Application Technique: The most immediate and practical approach is to minimize the contact of the bimatoprost solution with the surrounding periocular skin. A detailed protocol for this is provided below. The principle is to ensure the solution is delivered directly to the target area with minimal overflow.
-
Consider Lower Concentrations: Studies have compared 0.01% and 0.03% bimatoprost solutions, with the 0.01% formulation showing fewer and less severe ocular adverse events while maintaining comparable efficacy in lowering intraocular pressure.[4] Depending on the experimental goals, using a lower effective concentration could reduce the severity of PAP.
-
Alternative Delivery Systems: For long-term studies, consider sustained-release bimatoprost implants. These implants deliver the drug directly to the target tissue, significantly reducing exposure to off-target areas like the periorbital fat and skin.[5] This has been shown to reduce the incidence of side effects typically associated with topical prostaglandin analogs.[1][5]
-
Discontinuation and Reversibility: The changes associated with PAP may be partially or fully reversible upon discontinuation of treatment.[1][6][7] If the side effects are impacting the experimental outcomes, a washout period could be considered. Improvement has been observed as early as one year after stopping the medication.[7][8]
Periocular Hyperpigmentation
Q2: Our animal models are developing dark pigmentation on the skin around the eyes following topical bimatoprost administration. What is the mechanism, and how can we prevent or reverse this?
A2: This is bimatoprost-induced periocular hyperpigmentation. The mechanism involves the stimulation of melanogenesis in the skin.[9][10][11] Histopathological studies have shown an increase in melanin granules in the epidermis and dermis, without an increase in the number of melanocytes, indicating that bimatoprost stimulates melanin production and transfer to keratinocytes.[9][10][11]
Troubleshooting and Mitigation Strategies:
-
Controlled Topical Application: Similar to mitigating PAP, preventing the bimatoprost solution from contacting the surrounding skin is crucial. Wiping away any excess solution immediately after application can significantly reduce the incidence and severity of hyperpigmentation.[12][13] A detailed experimental protocol for this technique is provided below.
-
Reversibility: Bimatoprost-induced hyperpigmentation is generally considered reversible upon cessation of the treatment.[14] The time to resolution can vary, but studies have reported complete resolution in many cases.[14][15]
-
Quantitative Assessment: To quantify this side effect in your studies, you can use a grading scale (e.g., 0 to 3) to subjectively assess the degree of hyperpigmentation at regular intervals.[14]
Quantitative Data Summary
Table 1: Onset and Resolution of Bimatoprost-Induced Periocular Hyperpigmentation
| Parameter | Timeframe | Source |
| Onset of Hyperpigmentation | Most frequently between 3 and 6 months | [14][15] |
| Resolution of Hyperpigmentation | Most frequently between 3 and 12 months after discontinuation | [14][15] |
Table 2: Comparison of Side Effects between Topical Bimatoprost and Sustained-Release Implant
| Side Effect | Topical Bimatoprost 0.03% | Bimatoprost Sustained-Release Implant | Source |
| Conjunctival Hyperemia | More common | Less common | [16] |
| Eyelash Growth | Reported | Not reported in implant-treated eyes | [1][5] |
| Iris Pigmentation | Reported | Not reported in implant-treated eyes | [1] |
| Periocular Skin Discoloration | Reported | Not reported in implant-treated eyes | [5] |
| Periorbital Fat Atrophy | Reported | Not reported in implant-treated eyes | [5] |
Experimental Protocols
Protocol for Minimizing Periocular Side Effects with Topical Bimatoprost Application
This protocol is designed to minimize contact of the bimatoprost solution with the periocular skin, thereby reducing the risk of PAP and hyperpigmentation.
Materials:
-
This compound solution
-
Micropipette
-
Sterile, disposable, non-shedding micro-applicators or adsorbent pads
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Restraint: Properly restrain the animal to ensure its head is stable and the eye is accessible.
-
Dosage Preparation: Using a micropipette, draw up the precise, intended volume of the bimatoprost solution. Avoid overloading the applicator.
-
Application: Gently pull down the lower eyelid to form a small pocket. Carefully apply the solution to the intended area (e.g., the conjunctival sac or the base of the eyelashes, depending on the experimental model), avoiding contact with the eyelid margins and surrounding skin.
-
Immediate Wiping of Excess: Immediately following application, use a sterile, adsorbent pad or micro-applicator to gently blot and wipe away any excess solution from the eyelid margins and the periocular region.[12][13]
-
Observation: After application, observe the animal for a few minutes to ensure it does not rub the eye and spread the solution.
-
Consistency: This procedure should be performed consistently for each application by all personnel involved in the study to ensure uniformity of the technique.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway for Prostaglandin-Associated Periorbitopathy (PAP).
Caption: Signaling pathway for bimatoprost-induced hyperpigmentation.
Caption: Experimental workflow for minimizing topical bimatoprost side effects.
References
- 1. crstoday.com [crstoday.com]
- 2. Prostaglandin-associated periorbitopathy [medsafe.govt.nz]
- 3. aao.org [aao.org]
- 4. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Intracameral Sustained-Release Bimatoprost Implant Delivers Bimatoprost to Target Tissues with Reduced Drug Exposure to Off-Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of Prostaglandin-Associated Periorbitopathy after Discontinuing Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of Prostaglandin-Associated Periorbitopathy after Discontinuing Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Bimatoprost-induced periocular skin hyperpigmentation: histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prevention of dermatologic side effects of bimatoprost 0.03% topical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical course of bimatoprost-induced periocular skin changes in Caucasians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Corneal Penetration of Bimatoprost Isopropyl Ester
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the corneal penetration of bimatoprost isopropyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the corneal penetration of bimatoprost?
A1: The primary barriers to corneal penetration are both physiological and chemical. The cornea itself is a multi-layered, selectively permeable membrane that hinders the passage of many drugs.[1][2] Key challenges include:
-
Precorneal Factors: Rapid tear turnover and drainage can wash away topically applied formulations, reducing the residence time of the drug on the ocular surface.[3][4] Less than 1-7% of an applied drug is typically absorbed.[4][5]
-
Corneal Epithelium: The lipophilic outer layer of the cornea, with its tight junctions, acts as a significant barrier to the permeation of hydrophilic compounds.[1][2]
-
Corneal Stroma: This is a largely aqueous layer that can impede the transport of highly lipophilic drugs.
-
Efflux Pumps: The corneal epithelium expresses various drug efflux pumps, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs). Bimatoprost has been identified as a substrate for several of these pumps (MRP1, MRP2, MRP5, and P-gp), which actively transport the drug back out of the cells, reducing its penetration into the eye.[6][7]
Q2: My bimatoprost formulation shows poor permeability in ex vivo rabbit cornea models. What are the potential causes and troubleshooting steps?
A2: Low permeability in ex vivo models can stem from several factors. A logical approach to troubleshooting this issue is essential.
-
Formulation-Related Issues:
-
Instability: The formulation may be unstable, leading to drug precipitation or changes in particle size. Troubleshooting: Re-characterize the formulation's physical and chemical stability (e.g., particle size, zeta potential, drug content) under experimental conditions.
-
Insufficient Enhancement: The chosen penetration enhancement strategy may be suboptimal. Troubleshooting: Consider incorporating or optimizing the concentration of penetration enhancers, or explore alternative drug delivery systems like microemulsions or solid lipid nanoparticles (SLNs).[8][9] Surfactants used in these formulations can disrupt membrane components and improve permeability.[8]
-
-
Experiment-Related Issues:
-
Efflux Pump Activity: As bimatoprost is a substrate for efflux pumps, its transport across the cornea may be actively limited.[6][7] Troubleshooting: Co-administer the formulation with known efflux pump inhibitors to see if permeability increases. This can confirm if efflux is a significant barrier.[6]
-
Tissue Viability: The excised cornea may have lost its viability, altering its barrier function. Troubleshooting: Ensure the cornea is fresh and handled carefully. Use a viability stain or measure trans-epithelial electrical resistance (TEER) to confirm tissue integrity.
-
Diffusion Cell Setup: Improper setup of the Franz diffusion cell can lead to leaks or inaccurate sampling. Troubleshooting: Verify the seal between the donor and receptor chambers and ensure the membrane is properly mounted.[10]
-
Q3: I am developing a nanoemulsion for bimatoprost delivery and observing phase separation. How can I improve its stability?
A3: Phase separation in nanoemulsions is a common stability issue, often related to the formulation's composition and preparation method.
-
Surfactant and Cosurfactant (S/CoS) Ratio: The ratio of surfactant to cosurfactant is critical for stabilizing the oil-water interface. Troubleshooting: Construct a ternary phase diagram to identify the optimal S/CoS ratio and concentration that results in a stable microemulsion or nanoemulsion region.[1]
-
Component Selection: The choice of oil, surfactant, and cosurfactant must be compatible. Troubleshooting: Screen different biocompatible oils and surfactants. Nonionic surfactants are often preferred for ocular formulations due to their lower irritation potential.[1]
-
Homogenization Process: The energy input during preparation (e.g., ultrasonication or high-speed homogenization) affects droplet size and stability.[11] Troubleshooting: Optimize the duration and intensity of the homogenization process to achieve a small and uniform droplet size (typically <200 nm for ocular use).[12]
Q4: How can I assess the ocular irritation potential of my new bimatoprost formulation in vitro?
A4: Before proceeding to in vivo studies, it's crucial to evaluate potential irritation. The Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay is a widely accepted alternative to animal testing for this purpose.[9] It assesses the potential for irritation by observing adverse reactions (hemorrhage, lysis, coagulation) on the chorioallantoic membrane of a fertilized chicken egg. Additionally, cytotoxicity can be tested on relevant cell lines, such as human corneal epithelial cells.[13]
Troubleshooting Guide: Low In Vitro Permeability in Cell-Based Models
This guide provides a structured approach to diagnosing and resolving issues of low bimatoprost permeability in in vitro models like cultured rabbit corneal epithelial cells (rPCEC) or immortalized human corneal cell lines.[6][14]
References
- 1. Microemulsion: New Insights into the Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Challenges and Current Progress in Nanocarrier-Based Ocular Therapeutic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. maryamali.com [maryamali.com]
- 5. Bimatoprost-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation | PLOS One [journals.plos.org]
- 6. Interaction of Ocular Hypotensive Agents (PGF2α Analogs—Bimatoprost, Latanoprost, and Travoprost) With MDR Efflux Pumps on the Rabbit Cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of ocular hypotensive agents (PGF2 alpha analogs-bimatoprost, latanoprost, and travoprost) with MDR efflux pumps on the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Corneal Penetration of a Poorly Permeable Drug Using Bioadhesive Multiple Microemulsion Technology [mdpi.com]
- 9. Ocular Delivery of Bimatoprost-Loaded Solid Lipid Nanoparticles for Effective Management of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and ex vivo corneal penetration and absorption models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 12. tvst.arvojournals.org [tvst.arvojournals.org]
- 13. Enhanced Corneal Penetration of a Poorly Permeable Drug Using Bioadhesive Multiple Microemulsion Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
Bimatoprost isopropyl ester interference with common lab assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bimatoprost isopropyl ester. The information herein is designed to help identify and mitigate potential interference with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with laboratory assays?
This compound is a synthetic analog of prostaglandin F2α. It is a prodrug that is converted in vivo to its active form, bimatoprost free acid. Due to its structural similarity to endogenous prostaglandins, there is a potential for cross-reactivity in immunoassays designed to detect related molecules. Furthermore, like any exogenous compound, it has the potential to interfere with various in vitro assays through direct interaction with assay components or by affecting cellular processes in cell-based assays.
Q2: Which types of assays are most susceptible to interference by this compound?
The primary areas of concern for interference are:
-
Immunoassays: Particularly competitive ELISAs for prostaglandins and related molecules, where the antibody may cross-react with bimatoprost or its metabolites.[1]
-
Cell-Based Assays: Bimatoprost is biologically active and can affect cell viability, proliferation, and signaling, which can be misinterpreted as assay interference.[2][3]
-
Chromatographic Assays: While robust, these assays can be affected by co-elution of the compound with analytes of interest or by matrix effects from the sample.[4]
Q3: How can I determine if this compound is interfering with my assay?
The most direct method is to perform a spike-and-recovery experiment. This involves adding a known amount of this compound to a control sample and comparing the assay result to a control without the compound. A significant deviation from the expected result indicates interference. Serial dilutions of the spiked sample can also help identify interference, as a non-linear response upon dilution is often indicative of an interfering substance.[5]
Q4: What are the known effects of bimatoprost on cell viability that I should be aware of in my experiments?
Studies have shown that bimatoprost can have concentration- and time-dependent effects on cell viability and proliferation. For instance, long-term exposure to 0.03% bimatoprost has been shown to significantly reduce cell proliferation and viability in human conjunctival epithelial cells.[2] It is crucial to distinguish these biological effects from direct assay interference.
Troubleshooting Guides
Immunoassays (e.g., ELISA)
Issue: Inaccurate or inconsistent results in a prostaglandin ELISA.
Potential Cause: Cross-reactivity of the detection antibody with this compound or its free acid form due to structural similarities with the target analyte (e.g., prostaglandin F2α).[1]
Troubleshooting Steps:
-
Review Assay Specificity: Check the manufacturer's data sheet for your ELISA kit for any known cross-reactivity with bimatoprost or other prostaglandin analogs.[6][7]
-
Perform a Cross-Reactivity Test:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Run these samples in the ELISA as you would with your experimental samples.
-
A dose-dependent signal change in the absence of the target analyte indicates cross-reactivity.
-
-
Consider an Alternative Assay: If significant cross-reactivity is confirmed, consider using a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantification.[8][9]
Experimental Protocol: ELISA Cross-Reactivity Test
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the assay buffer to create a high-concentration standard.
-
Perform serial dilutions of the this compound standard in the assay buffer to create a concentration curve.
-
Run the dilutions in the ELISA plate alongside the standard curve for the target analyte.
-
Follow the manufacturer's protocol for the ELISA procedure.
-
Analyze the results: If the this compound dilutions produce a signal, the percentage of cross-reactivity can be calculated at a given concentration (e.g., the 50% binding point) relative to the target analyte.
Diagram: Potential for Cross-Reactivity in a Competitive ELISA
Caption: Bimatoprost may cross-react with the antibody in a competitive ELISA.
Chromatographic Assays (HPLC, LC-MS/MS)
Issue: Difficulty in quantifying this compound or co-eluting analytes.
Potential Cause: Suboptimal chromatographic conditions, matrix effects from the sample, or inappropriate sample preparation.
Troubleshooting Steps:
-
Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, flow rate, and column chemistry to achieve better separation of bimatoprost from other components in the sample.[8][9]
-
Improve Sample Preparation: Employ a robust sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances from the sample matrix.[10]
-
Use an Internal Standard: Incorporate a stable, isotopically labeled internal standard in your analytical workflow to correct for matrix effects and variations in sample processing and instrument response.
-
Validate the Method: Perform a full method validation according to established guidelines to ensure linearity, accuracy, precision, and selectivity.[8][9]
Table: Summary of Published LC-MS/MS Methods for Bimatoprost Analysis
| Parameter | Method 1[8][9] | Method 2[10] |
| Instrumentation | HPLC-MS/MS | SCIEX 7500 System |
| Sample Matrix | Cosmetic Serums | Human Plasma |
| Sample Preparation | Simple Extraction | Liquid-Liquid Extraction |
| Lower Limit of Quantitation (LLOQ) | Not Specified | 0.5 pg/mL |
| Linear Range | 1 - 500 µg/g | 0.2 - 800 pg/mL |
| Recovery | > 90% | Not Specified |
| Precision (CV%) | < 11% | < 3% at LLOQ |
Diagram: General Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the analysis of bimatoprost using LC-MS/MS.
Cell-Based Assays (Viability, Proliferation)
Issue: Unexpected changes in cell viability or proliferation in the presence of this compound.
Potential Cause: This is likely a true biological effect of bimatoprost rather than assay interference. Bimatoprost is known to interact with prostaglandin receptors and can modulate cell signaling pathways.[11]
Troubleshooting Steps:
-
Perform Dose-Response and Time-Course Experiments: To characterize the biological effects of bimatoprost on your cell model, test a range of concentrations over different time points.[2]
-
Use Appropriate Controls: Include vehicle controls (the solvent used to dissolve bimatoprost) to ensure that the observed effects are not due to the solvent.
-
Consider the Assay Principle: Be aware of how bimatoprost might affect the specific cell-based assay you are using. For example, in assays that measure metabolic activity (e.g., MTT, MTS), bimatoprost could potentially alter mitochondrial function.[3]
-
Confirm with an Orthogonal Method: If you observe an effect with one viability assay (e.g., metabolic), confirm the finding with a different assay that measures a different cellular parameter (e.g., membrane integrity via trypan blue exclusion or a cytotoxicity assay).
Table: Effects of Bimatoprost on Human Conjunctival Epithelial (HCE) Cells[2]
| Bimatoprost Concentration | Exposure Time | Effect on Cell Proliferation | Effect on Cell Viability |
| 0.01% | 24h, 48h | No significant change | No significant change |
| 0.03% | 24h, 48h | Significant decrease | Significant decrease |
Diagram: Bimatoprost Signaling Pathway
Caption: Simplified signaling pathway of bimatoprost via the FP receptor.[11]
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, Mitochondrial Functionality, and Redox Status of Human Conjunctival Cells after Short and Chronic Exposure to Preservative-Free Bimatoprost 0.03% and 0.01%: An In Vitro Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. 8-epi-PGF2α(8-Epi-Prostaglandin F2 Alpha) ELISA Kit - Elabscience® [elabscience.com]
- 7. Human PGF2α(Prostaglandin F2α) ELISA Kit - Elabscience® [elabscience.com]
- 8. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthesized Bimatoprost Isopropyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized bimatoprost isopropyl ester.
FAQs: General Questions in this compound Purity Assessment
Q1: What are the common impurities found in synthesized this compound?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities include:
-
Process-Related Impurities: These are byproducts or unreacted starting materials from the synthesis. Examples include various prostaglandin analogs and precursors.
-
Isomers: Stereoisomers of bimatoprost, such as 15R-bimatoprost and 5,6-trans-bimatoprost, are common impurities that can be difficult to separate.[]
-
Degradation Products: this compound can degrade under stress conditions like acid, base, oxidation, heat, or light. A primary degradation product is bimatoprost acid, formed by the hydrolysis of the isopropyl ester group.[2]
Q2: What are the recommended analytical techniques for purity assessment of this compound?
A2: The most common and effective techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS).[3][4]
-
HPLC/UHPLC with UV detection: This is a standard method for quantifying this compound and its known impurities.[3][4][5][6]
-
LC-MS/MS: This technique is highly sensitive and specific, making it ideal for identifying and quantifying trace-level impurities and for structural elucidation of unknown degradation products.[2]
Q3: What are the typical acceptance criteria for impurities in this compound?
A3: Acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) guidelines. For drug substances, any impurity above the identification threshold (typically 0.10%) should be identified.[7] Specific limits for known impurities are often established based on toxicological data and batch analysis. For instance, limits for related substances are a critical part of the drug product specification.[8][9]
Troubleshooting Guides for HPLC/UHPLC Analysis
This section provides solutions to common issues encountered during the HPLC/UHPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a tail or front extending from the main peak.
-
USP tailing factor significantly greater or less than 1.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column | - For basic compounds like bimatoprost: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the silica support. |
| Column Overload | - Reduce the sample concentration or injection volume. |
| Extra-Column Volume | - Use shorter tubing with a smaller internal diameter between the injector, column, and detector. - Ensure all fittings are properly connected to minimize dead volume. |
| Contaminated Guard or Analytical Column | - Replace the guard column. - If the analytical column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 2: Inconsistent Retention Times
Symptoms:
-
Retention times for this compound and/or impurities shift between injections or batches.
Possible Causes and Solutions:
| Cause | Solution |
| Changes in Mobile Phase Composition | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate. |
| Fluctuations in Column Temperature | - Use a column oven to maintain a consistent temperature. Even small temperature changes can affect retention times. |
| Column Equilibration | - Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important for gradient methods. |
| Pump Malfunction | - Check for leaks in the pump and ensure the seals are in good condition. - If the pressure is fluctuating, there may be air trapped in the pump head. Purge the pump to remove any air bubbles.[10] |
Issue 3: Ghost Peaks
Symptoms:
-
Unexpected peaks appear in the chromatogram, often in the blank run.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or System | - Use high-purity solvents and reagents. - Flush the entire HPLC system, including the injector and tubing, with a strong solvent. |
| Carryover from Previous Injections | - Implement a robust needle wash procedure in the autosampler method. - Inject a blank solvent after a high-concentration sample to check for carryover. |
| Degradation of Sample in the Vial | - Ensure the sample is stable in the autosampler vial for the duration of the analysis. If necessary, use a cooled autosampler. |
Data Presentation
Table 1: Example HPLC Method Parameters for Bimatoprost Purity Analysis
| Parameter | Condition |
| Column | Zorbex SB phenyl (4.6 mm × 250 mm, 5 µm)[11] |
| Mobile Phase | Phosphate buffer (0.02 M), methanol, and acetonitrile (50:30:20 %v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection Wavelength | 210 nm[11] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Table 2: Example UHPLC Method Parameters for Bimatoprost Purity Analysis
| Parameter | Condition |
| Column | Acquity BEH C8 (150 × 2.1 mm, 1.7 μm)[3] |
| Mobile Phase | A: 0.01% H3PO4 in water, B: Acetonitrile (Gradient elution)[3] |
| Flow Rate | 0.7 mL/min[3] |
| Detection Wavelength | 210 nm |
| Column Temperature | 40°C |
| Injection Volume | 1 µL |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution: Dilute the standard stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh about 25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm nylon filter before injection.
Protocol 2: Forced Degradation Study
To assess the stability-indicating nature of the analytical method, forced degradation studies are performed.
-
Acid Degradation: Dissolve 10 mg of this compound in 10 mL of mobile phase and add 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.
-
Base Degradation: Dissolve 10 mg of this compound in 10 mL of mobile phase and add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of mobile phase and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Expose the solid this compound to 105°C for 24 hours. Dissolve a known amount in the mobile phase to a suitable concentration.
-
Photolytic Degradation: Expose a solution of this compound in the mobile phase to UV light (254 nm) for 24 hours.
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
Storage and handling guidelines for bimatoprost isopropyl ester
This technical support center provides comprehensive storage and handling guidelines, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bimatoprost isopropyl ester.
Storage and Handling Guidelines
Proper storage and handling of this compound are critical to maintain its stability and ensure the integrity of your experimental results.
Storage Conditions:
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Special Considerations |
| Powder/Solid | -20°C | ≥ 2 years | Protect from light and moisture. Store in a tightly sealed container. |
| In Solvent (e.g., Ethanol, DMSO) | -20°C | Aliquot to avoid repeated freeze-thaw cycles. | Prepare fresh dilutions in aqueous buffers for immediate use. |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Prostaglandin analogs are susceptible to hydrolysis in aqueous solutions; prepare fresh for each experiment. |
Handling Precautions:
This compound should be handled with care in a laboratory setting. Always adhere to standard safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with water.
-
Inhalation: Avoid inhaling the powder form. Handle in a well-ventilated area or under a fume hood.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
Experimental Protocols
This section provides a detailed methodology for a common in vitro experiment involving this compound: a cell-based assay to evaluate its effect on human ciliary body smooth muscle (CBSM) cells.[1]
Objective: To determine the effect of this compound on the expression of matrix metalloproteinases (MMPs) in cultured human CBSM cells.
Materials:
-
This compound
-
Human ciliary body smooth muscle (CBSM) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (for stock solution preparation)
-
T-75 flasks and 60-mm cell culture dishes
-
Western blot and zymography reagents
Procedure:
-
Cell Culture:
-
Culture human CBSM cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 3-5 days.
-
Once confluent, passage the cells using trypsin-EDTA. For experiments, use cells from passages 4-5.[1]
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% ethanol to prepare a concentrated stock solution.
-
-
Experimental Treatment:
-
Plate 1 x 10^6 CBSM cells into 60-mm dishes and allow them to grow to confluence.[1]
-
Once confluent, replace the growth medium with serum-free medium and incubate for 24 hours.
-
Prepare working concentrations of this compound by diluting the ethanol stock solution in serum-free medium. The final ethanol concentration in the medium should be kept low (e.g., ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Treat the cells with various concentrations of this compound (or a vehicle control containing the same final concentration of ethanol) for 24 hours.[1]
-
-
Analysis of MMP Expression:
-
After the 24-hour treatment period, collect the cell culture supernatant and cell lysates.
-
Analyze the protein concentrations of various MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-9) and their tissue inhibitors (TIMPs) in the cell lysates using Western blotting.[1]
-
Measure the enzymatic activity of MMPs in the culture supernatant using zymography.[1]
-
Experimental Workflow Diagram:
References
Validation & Comparative
Bimatoprost vs. Latanoprost: A Comparative Analysis of Intraocular Pressure Reduction Efficacy
In the management of open-angle glaucoma and ocular hypertension, prostaglandin F2α analogs are a cornerstone of therapy, prized for their potent intraocular pressure (IOP)-lowering effects. Among the most frequently prescribed agents in this class are bimatoprost and latanoprost. This guide provides a detailed, evidence-based comparison of their efficacy in reducing IOP, intended for researchers, scientists, and drug development professionals.
Quantitative Efficacy: A Head-to-Head Comparison
Numerous clinical trials have sought to quantify the IOP-lowering capabilities of bimatoprost and latanoprost. The data consistently suggest that while both are highly effective, bimatoprost may offer a statistically significant, albeit modest, advantage in mean IOP reduction.
A six-month, multicenter, randomized, investigator-masked clinical trial provides key insights into their comparative efficacy.[1][2] In this study, patients with ocular hypertension or glaucoma were randomly assigned to receive either bimatoprost 0.03% or latanoprost 0.005% once daily. The results demonstrated a greater mean change from baseline IOP for bimatoprost at all measured time points.[2]
Similarly, a prospective study comparing multiple prostaglandin analogs found that at 12 weeks, the mean IOP reduction from baseline was significantly greater with bimatoprost (35.9%) than with latanoprost (29.9%).[3] A review of four head-to-head randomized controlled trials also concluded that bimatoprost was associated with greater mean reductions in IOP.[4][5] The between-group difference in mean IOP was noted to be in the range of 0 to 1.5 mmHg.[4][5]
| Outcome Measure | Bimatoprost 0.03% | Latanoprost 0.005% | Study Reference |
| Mean IOP Reduction (mmHg) at 12 Weeks | 8.8 mmHg | 7.3 mmHg | [3] |
| Mean Percent IOP Reduction at 12 Weeks | 35.9% | 29.9% | [3] |
| Mean Change from Baseline IOP at 6 Months (12 PM) | Greater by 2.2 mmHg | - | [2] |
| Patients Achieving ≥20% IOP Reduction at 6 Months | 69% to 82% | 50% to 62% | [2] |
Experimental Protocols
The findings presented are derived from rigorously designed clinical trials. A representative experimental protocol is detailed below.
Representative Clinical Trial Design:
-
Study Design: Multicenter, randomized, investigator-masked, parallel-group comparison.[1][2]
-
Patient Population: Patients diagnosed with ocular hypertension or open-angle glaucoma.[1][2]
-
Inclusion Criteria: Typically includes patients with a baseline IOP above a certain threshold (e.g., >22 mmHg) in at least one eye.
-
Exclusion Criteria: Often includes patients with a history of intraocular surgery, certain systemic conditions, or allergies to study medications.
-
Washout Period: A period where patients discontinue their previous glaucoma medications to establish a baseline IOP.[1][2]
-
Randomization: Patients are randomly assigned to receive either bimatoprost 0.03% or latanoprost 0.005%, administered once daily in the evening.[1][2]
-
Treatment Duration: Typically ranges from 3 to 6 months.[1][2][4][5]
-
Primary Outcome Measure: The mean change in IOP from baseline at specified time points throughout the day (e.g., 8 AM, 12 PM, 4 PM).[1][2]
-
Secondary Outcome Measures: May include the percentage of patients achieving a target IOP, changes in visual acuity, and the incidence of adverse events.[2]
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) are used to compare the mean IOP reductions between the two treatment groups.[3]
Mechanism of Action and Signaling Pathways
Both bimatoprost and latanoprost are prostaglandin analogs that lower IOP by increasing the outflow of aqueous humor from the eye.[6][7][8][9] However, their precise mechanisms of action and signaling pathways exhibit some differences.
Latanoprost is a prodrug that is hydrolyzed to its active form, latanoprost acid, which is a selective agonist for the prostaglandin F (FP) receptor.[10] Activation of the FP receptor is thought to increase the expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.[4][11] These enzymes remodel the extracellular matrix of the ciliary muscle and the uveoscleral pathway, reducing hydraulic resistance and enhancing aqueous humor outflow.[11]
Bimatoprost, on the other hand, is a prostamide and is believed to have a dual mechanism of action.[4] It can act on the FP receptor and potentially other receptors, leading to an increase in both uveoscleral and trabecular outflow.[4] Some studies suggest that bimatoprost may have a more pronounced effect on the trabecular meshwork outflow pathway compared to latanoprost.[4][11] Both drugs have been shown to influence the NF-κB signaling pathway, which may play a role in their IOP-lowering effects.[11]
Conclusion
Both bimatoprost and latanoprost are highly effective first-line treatments for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. The available evidence from clinical trials indicates that bimatoprost 0.03% may provide a statistically greater IOP-lowering effect compared to latanoprost 0.005%. This difference, while statistically significant, is clinically modest. The choice between these two agents may also be influenced by factors such as patient tolerance, side effect profiles (with conjunctival hyperemia being more frequently reported with bimatoprost), and cost.[2][5][12] Further research into their differential effects on the trabecular meshwork and long-term outcomes will continue to refine their therapeutic positioning.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bimatoprost versus latanoprost in lowering intraocular pressure in glaucoma and ocular hypertension: results from parallel-group comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicalsparx.com [medicalsparx.com]
- 7. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of bimatoprost, latanoprost, and travoprost in healthy subjects. A crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In Vitro Comparison of Bimatoprost Isopropyl Ester and Travoprost for Ocular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two leading prostaglandin F2α (FP) receptor agonists, bimatoprost isopropyl ester and travoprost. The information presented is collated from publicly available scientific literature and is intended to assist researchers in understanding the nuances of their respective mechanisms of action and cellular effects.
Introduction
Bimatoprost and travoprost are widely utilized in ophthalmology for their potent intraocular pressure (IOP)-lowering effects. Both are prodrugs that are hydrolyzed in the eye to their active free acid forms, which then act as agonists at the prostanoid FP receptor. While their primary target is the same, subtle differences in their chemical structure, hydrolysis kinetics, and receptor interactions can lead to variations in their in vitro pharmacological profiles. This guide aims to objectively present experimental data to highlight these differences.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes key in vitro parameters for the prodrugs (bimatoprost and travoprost) and their corresponding active free acids. These values are critical for understanding their relative potencies at the cellular level.
| Parameter | Bimatoprost (Prodrug) | Travoprost (Prodrug) | Bimatoprost Acid | Travoprost Acid | Cell Type | Reference |
| EC50 (nM) for FP Receptor Activation (Phosphoinositide Turnover) | 694 ± 293 | 42.3 ± 6.7 | 5.8 ± 2.6 | 3.2 ± 0.6 | Human Ciliary Body (cloned FP receptor) | [1] |
| EC50 (nM) for FP Receptor Activation (Phosphoinositide Turnover) | 9600 ± 1100 | - | 3.6 ± 1.2 | 2.6 ± 0.8 | Human Ciliary Muscle | [2] |
| EC50 (nM) for MAP Kinase Activation | - | - | Similar potency to Travoprost Acid | Similar potency to Bimatoprost Acid | Human Ciliary Muscle | [2] |
| In Vitro Hydrolysis Rate (pmol/mg tissue/hr) | Cornea: 6.3, Sclera: 2.0, Iris: 2.8, Ciliary Body: 1.5 | Not directly compared in the same study | - | - | Human Ocular Tissues | [3] |
FP Receptor Signaling Pathway
Activation of the FP receptor by agonists such as bimatoprost acid and travoprost acid initiates a well-characterized signaling cascade. The diagram below illustrates the key steps in this pathway, which ultimately leads to the physiological responses associated with these drugs.
Caption: FP Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to generate the data presented in this guide.
Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of FP receptor activation, to quantify receptor agonism.
Caption: Phosphoinositide Turnover Assay Workflow.
Intracellular Calcium Mobilization Assay
This real-time assay measures changes in intracellular calcium concentration following receptor activation.
Cell Preparation:
-
Human ocular cells (e.g., trabecular meshwork or ciliary muscle cells) are seeded in black-walled, clear-bottom microplates and cultured to confluence.
-
Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
Assay Performance:
-
The cell plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Baseline fluorescence is recorded before the addition of the test compounds.
-
Varying concentrations of bimatoprost or travoprost are added to the wells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the agonist.
-
Dose-response curves are generated, and EC50 values are calculated to determine the potency of each compound.
Discussion of In Vitro Findings
The presented in vitro data consistently demonstrate that travoprost and its active metabolite, travoprost acid, are more potent agonists at the FP receptor than bimatoprost and its active metabolite, bimatoprost acid.[1][2] This is evidenced by the lower EC50 values for travoprost and its acid in phosphoinositide turnover assays in human ciliary body and ciliary muscle cells.[1][2]
Both bimatoprost acid and travoprost acid have been shown to activate the MAP kinase (ERK) signaling pathway, which is involved in cellular responses such as the release of matrix metalloproteinases (MMPs).[2] The potencies of the two free acids in activating this pathway were found to be similar in human ciliary muscle cells.[2]
Conclusion
In vitro studies provide a controlled environment to dissect the molecular and cellular mechanisms of drug action. The data summarized in this guide indicate that while both bimatoprost and travoprost are effective FP receptor agonists, travoprost and its free acid generally exhibit higher potency in in vitro functional assays. Both compounds activate downstream signaling pathways, including phosphoinositide turnover, intracellular calcium mobilization, and MAP kinase activation. The rate of prodrug hydrolysis in ocular tissues is a critical determinant of the concentration of the active drug at the receptor site and, consequently, the overall pharmacological effect. Further head-to-head in vitro studies, particularly on hydrolysis kinetics in human ocular tissues, would be beneficial for a more complete understanding of the subtle differences between these two important ocular hypotensive agents.
References
- 1. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Prostanoid Receptor Cross-Reactivity of Bimatoprost Isopropyl Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities and functional activities of bimatoprost isopropyl ester and its active metabolite, bimatoprost free acid, across a panel of prostanoid receptors. The following sections detail the experimental data, methodologies, and relevant signaling pathways to elucidate the receptor selectivity profile of this widely used therapeutic agent.
Bimatoprost, a synthetic prostamide F2α analog, is a potent ocular hypotensive agent. Its primary therapeutic action is attributed to its activity at the prostaglandin F (FP) receptor, which leads to an increase in uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. However, understanding its potential interactions with other prostanoid receptors (EP, DP, IP, and TP) is crucial for a comprehensive pharmacological characterization and for anticipating potential off-target effects. This guide synthesizes available data to clarify the cross-reactivity profile of bimatoprost.
Comparative Analysis of Prostanoid Receptor Binding and Functional Activity
The selectivity of bimatoprost and its active form, bimatoprost free acid, for the FP receptor over other prostanoid receptor subtypes has been a subject of extensive investigation. While bimatoprost is predominantly considered an FP receptor agonist, some studies suggest potential, albeit significantly lower, activity at other prostanoid receptors.
Binding Affinity (Ki)
Radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. The inhibition constant (Ki) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Studies have shown that bimatoprost itself has a low affinity for the FP receptor. However, upon topical administration, this compound is hydrolyzed by corneal esterases to its active metabolite, bimatoprost free acid, which demonstrates a significantly higher affinity for the FP receptor.[1][2]
While some reports indicate that bimatoprost exhibits no meaningful activity at a range of other receptors, including the prostanoid DP, EP1-4, IP, and TP receptors, other studies have reported weak binding of bimatoprost free acid to the EP1 and EP3 receptors.[3][4]
Table 1: Comparative Binding Affinities (Ki, nM) of Bimatoprost and its Free Acid at Prostanoid Receptors
| Compound | FP Receptor | EP1 Receptor | EP3 Receptor | Other Prostanoid Receptors (DP, EP2, EP4, IP, TP) |
| This compound | 6310 ± 1650[5][6] | - | - | No meaningful activity reported |
| Bimatoprost Free Acid | 59 ± 6[7] | Weak affinity reported | Weak affinity reported | No meaningful activity reported |
Note: Data is compiled from multiple sources and may reflect inter-study variability. The term "no meaningful activity" is used where specific quantitative data is not provided in the cited literature.
Functional Activity (EC50)
Functional assays, such as calcium mobilization assays, measure the biological response elicited by a compound. The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.
Consistent with its binding affinity, bimatoprost free acid is a potent agonist at the FP receptor, inducing intracellular calcium mobilization.[7] The parent compound, bimatoprost, also demonstrates agonist activity at the FP receptor, albeit at a much higher concentration.[5][6][7]
Table 2: Comparative Functional Activity (EC50, nM) of Bimatoprost and its Free Acid at the FP Receptor
| Compound | FP Receptor (in HEK-293 cells expressing cloned human FP receptor) |
| This compound | 3070 ± 1330[7] |
| Bimatoprost Free Acid | 15 ± 3[7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the experimental context, the following sections detail the primary signaling pathway for the FP receptor and a typical workflow for a radioligand binding assay.
FP Receptor Signaling Pathway
Activation of the Gq-coupled FP receptor by an agonist like bimatoprost free acid initiates a signaling cascade that leads to the mobilization of intracellular calcium.
Caption: FP Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
Detailed Experimental Protocols
For the benefit of researchers, detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.
Radioligand Competition Binding Assay for Prostanoid Receptors
Objective: To determine the binding affinity (Ki) of this compound and its free acid for various prostanoid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human prostanoid receptor of interest (e.g., FP, EP1, EP3).
-
Radiolabeled ligand (e.g., [³H]-PGF2α for the FP receptor).
-
Unlabeled this compound and bimatoprost free acid.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target prostanoid receptor are thawed on ice and diluted in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of diluted cell membranes.
-
50 µL of radiolabeled ligand at a concentration near its Kd.
-
50 µL of either assay buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of the test compound (bimatoprost or its free acid).
-
-
Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with bound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8][9][10]
FLIPR-Based Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of this compound and its free acid at Gq-coupled prostanoid receptors (e.g., FP, EP1).
Materials:
-
HEK-293 cells stably expressing the human prostanoid receptor of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and bimatoprost free acid.
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
A fluorometric imaging plate reader (FLIPR).
Procedure:
-
Cell Plating: Seed the HEK-293 cells expressing the target receptor into the microplates and grow to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing the calcium-sensitive dye for approximately 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of the test compounds (bimatoprost and its free acid) in the assay buffer in a separate compound plate.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument measures the baseline fluorescence of each well.
-
The instrument's integrated pipettor then adds the test compounds from the compound plate to the cell plate.
-
The fluorescence intensity is continuously monitored in real-time to detect changes in intracellular calcium concentration upon receptor activation.
-
-
Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. The concentration of the test compound that produces 50% of the maximum response (EC50) is determined by plotting the change in fluorescence against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][11][12]
References
- 1. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of the free acid of bimatoprost in aqueous humor samples from human eyes treated with bimatoprost before cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bimatoprost and Latanoprost for Intraocular Pressure Reduction
In the landscape of therapeutic options for elevated intraocular pressure (IOP), a primary risk factor for glaucoma, bimatoprost and latanoprost stand out as widely prescribed prostaglandin analogs. This guide offers a detailed comparison of their efficacy, supported by data from clinical studies, to assist researchers, scientists, and drug development professionals in their understanding of these two critical ophthalmic medications.
Efficacy in Intraocular Pressure Reduction
Numerous clinical trials have demonstrated that both bimatoprost and latanoprost are effective in lowering IOP. However, a significant body of evidence suggests that bimatoprost may offer a statistically significant advantage in IOP reduction compared to latanoprost.
A multicenter, randomized, investigator-masked clinical trial spanning six months found that bimatoprost 0.03% provided a greater mean change from baseline IOP at all measurement times compared to latanoprost 0.005%.[1] At the six-month mark, the mean IOP reduction was 1.5 mmHg greater with bimatoprost at 8 AM, 2.2 mmHg greater at 12 PM, and 1.2 mmHg greater at 4 PM.[1] Furthermore, a higher percentage of patients treated with bimatoprost achieved a 20% or greater IOP decrease from baseline.[1]
Another comparative review of four head-to-head randomized controlled trials concluded that bimatoprost was associated with greater mean reductions in IOP and higher response rates than latanoprost, with between-group differences in mean IOP ranging from 0 to 1.5 mmHg.[2] In 92% of the IOP measurements reviewed, the mean IOP was lower for patients receiving bimatoprost.[2] A separate 12-week study also found that bimatoprost 0.03% resulted in a significantly greater mean IOP reduction from baseline (8.8 mmHg, 35.9%) compared to latanoprost 0.005% (7.3 mmHg, 29.9%).[3]
Even when patients were switched from latanoprost to bimatoprost, a statistically significant greater reduction in mean diurnal IOP was observed.[4] This suggests that bimatoprost may be a beneficial option for patients who experience an elevation in IOP while on latanoprost therapy.[5]
While many studies point to the superior efficacy of bimatoprost, some have found the difference to be small and potentially not clinically meaningful, although statistically significant.[6] It is also important to note that some studies have reported no statistically significant difference between the two drugs in IOP-lowering ability.[7][8]
Table 1: Comparison of IOP-Lowering Efficacy from Selected Clinical Trials
| Study (Duration) | Drug and Concentration | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction from Baseline | Key Findings |
| 6-Month Randomized Trial[1] | Bimatoprost 0.03% | Significantly greater than latanoprost at all time points | 69% to 82% of patients achieved ≥20% reduction | Bimatoprost was more effective than latanoprost in lowering IOP. |
| Latanoprost 0.005% | - | 50% to 62% of patients achieved ≥20% reduction | ||
| 12-Week Prospective Study[3] | Bimatoprost 0.03% | 8.8 | 35.9% | Bimatoprost showed a significantly greater mean IOP reduction compared to latanoprost. |
| Latanoprost 0.005% | 7.3 | 29.9% | ||
| 18-Week Switching Study[4] | Switched to Bimatoprost | 5.8 | - | Switching to bimatoprost resulted in a statistically significantly greater IOP reduction. |
| Remained on Latanoprost | 5.1 | - | ||
| 3-Month Randomized Trial[9] | Bimatoprost 0.03% | Statistically superior in achieving low target pressures | 53% of patients achieved IOP ≤ 17 mmHg at 8 AM | Bimatoprost provided lower mean pressures than latanoprost at every time point. |
| Latanoprost 0.005% | - | 43% of patients achieved IOP ≤ 17 mmHg at 8 AM |
Experimental Protocols
The methodologies of the cited clinical trials share common elements designed to ensure the robustness of the comparative data.
Study Design
The majority of studies were multicenter, randomized, and investigator-masked parallel-group clinical trials.[1][9] Some studies employed a crossover design where patients would receive one treatment for a period and then switch to the other.[6] The duration of these trials typically ranged from 3 to 6 months.[1][9]
Patient Population
Inclusion criteria generally required patients to have a diagnosis of ocular hypertension or glaucoma.[1][4][10] Specific IOP thresholds at baseline were often required after a washout period of any previous glaucoma medications.[1] Exclusion criteria commonly included a history of intraocular surgery, certain systemic conditions, and hypersensitivity to the study medications.[4]
Treatment Regimen
Patients were typically randomized to receive either bimatoprost 0.03% or latanoprost 0.005%, administered once daily in the evening.[1][9] Adherence to the treatment regimen was monitored throughout the study.
Outcome Measures
The primary outcome measure in most trials was the mean change in IOP from baseline.[1][10] IOP was measured at multiple time points throughout the day (e.g., 8 AM, 12 PM, 4 PM) to assess diurnal control.[1] Secondary outcome measures often included the percentage of patients achieving a target IOP, responder rates (percentage of patients with a ≥20% IOP reduction), and safety assessments.[1][10]
Statistical Analysis
Statistical analyses were performed to compare the mean change in IOP between the treatment groups. Analysis of covariance (ANCOVA) was a commonly used method.[7] The intent-to-treat (ITT) population, which includes all randomized patients, was typically the primary analysis population.[11]
Signaling Pathways
The IOP-lowering effects of both bimatoprost and latanoprost are primarily mediated by an increase in the uveoscleral outflow of aqueous humor.[12][13] However, their precise mechanisms of action at the molecular level are thought to differ.
Latanoprost , an isopropyl ester prodrug, is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[14] Latanoprost acid is a selective agonist for the prostaglandin F receptor (FP receptor).[14][15] Activation of the FP receptor in the ciliary muscle and other ocular tissues initiates a signaling cascade that leads to the remodeling of the extracellular matrix, which in turn increases the uveoscleral outflow.[14][16]
Bimatoprost is a prostamide, a synthetic analog of prostaglandin.[5] While it is also believed to increase uveoscleral outflow, there is ongoing debate about its precise receptor target. Some evidence suggests that bimatoprost acts on a distinct "prostamide receptor," while other studies indicate that it, or its hydrolyzed free acid, also has activity at the FP receptor.[13][17] Bimatoprost is thought to have a dual mechanism of action, potentially enhancing both the uveoscleral and trabecular outflow pathways.[18][19]
Below are diagrams illustrating the proposed signaling pathways.
References
- 1. Effects of the combination of bimatoprost and latanoprost on intraocular pressure in primary open angle glaucoma: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Aqueous Humor Outflow: What Do We Know? Where Will It Lead Us? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 8. epistemonikos.org [epistemonikos.org]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Effects of the combination of bimatoprost and latanoprost on intraocular pressure in primary open angle glaucoma: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Prostaglandins in the eye: Function, expression, and roles in glaucoma [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
- 18. The prostamide-related glaucoma therapy, bimatoprost, offers a novel approach for treating scalp alopecias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A 3-month clinical trial comparing the IOP-lowering efficacy of bimatoprost and latanoprost in patients with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of Bimatoprost Isopropyl Ester: A Comparative Guide
This guide provides a comprehensive in vivo validation of the therapeutic effects of bimatoprost isopropyl ester, with a comparative analysis against its primary alternatives. The information is tailored for researchers, scientists, and professionals in drug development, offering objective data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Comparative Analysis of Therapeutic Efficacy
This compound is a prostaglandin F2α analog primarily utilized in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure (IOP). It is also widely recognized for its therapeutic effect in treating eyelash hypotrichosis. Its main competitors in the market are other prostaglandin analogs, notably latanoprost and travoprost.
Reduction of Intraocular Pressure (IOP) in Glaucoma
Clinical studies have consistently demonstrated the efficacy of bimatoprost in lowering IOP. The following tables summarize the comparative in vivo data from key clinical trials.
Table 1: Comparison of Mean IOP Reduction with Bimatoprost, Latanoprost, and Travoprost
| Treatment Group | Baseline Mean IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction | Study Duration |
| Bimatoprost 0.03% | 24.3 | 7.7 | 31.5% | 1 Month |
| Latanoprost 0.005% | 24.2 | 6.4 | 26.4% | 1 Month |
| Bimatoprost 0.03% | 24.3 | 7.0 | 28.5% | 2 Months |
| Latanoprost 0.005% | 24.2 | 5.7 | 23.4% | 2 Months |
| Bimatoprost 0.03% | 25.7 | 8.7 | 33.9% | 12 Weeks |
| Latanoprost 0.005% | 25.7 | 8.6 | 33.5% | 12 Weeks |
| Travoprost 0.004% | 25.5 | 8.0 | 31.4% | 12 Weeks |
| Bimatoprost 0.03% | ~26 | 8.4 (34%) | 34% | 3 Months |
| Travoprost 0.004% | ~26 | 7.9 (30%) | 30% | 3 Months |
Note: Data compiled from multiple sources. Baseline IOP and reduction values are averaged across studies where applicable.
Table 2: Comparison of Adverse Events in Glaucoma Treatment
| Adverse Event | Bimatoprost 0.03% | Latanoprost 0.005% | Travoprost 0.004% |
| Conjunctival Hyperemia | More Frequent | Less Frequent | Similar to Bimatoprost |
| Ocular Pruritus | Reported | Reported | Reported |
| Eyelash Growth | Significant | Moderate | Moderate |
| Iris Hyperpigmentation | Possible | Possible | Possible |
Eyelash Growth in Hypotrichosis
Bimatoprost is also approved for the treatment of eyelash hypotrichosis, promoting eyelash length, thickness, and darkness.
Table 3: Efficacy of Bimatoprost in Eyelash Growth
| Treatment Group | Baseline Measurement | Change from Baseline | Study Duration |
| Bimatoprost 0.03% | Eyelash Length: Not specified | 1.4 mm increase (25%) | 16 Weeks |
| Vehicle | Eyelash Length: Not specified | 0.1 mm increase (2%) | 16 Weeks |
| Bimatoprost 0.03% | Global Eyelash Assessment Score | ≥1 grade increase in 78.1% of subjects | 16 Weeks |
| Vehicle | Global Eyelash Assessment Score | ≥1 grade increase in 18.4% of subjects | 16 Weeks |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the comparative data.
Glaucoma Clinical Trial Protocol (Representative)
-
Study Design: A multicenter, randomized, double-masked, parallel-group clinical trial.
-
Participant Population: Patients with open-angle glaucoma or ocular hypertension.
-
Inclusion Criteria: Age 18 years or older, baseline IOP between 22 and 34 mmHg in at least one eye.
-
Exclusion Criteria: History of hypersensitivity to prostaglandin analogs, concurrent use of other IOP-lowering medications, and significant ocular disease that could interfere with the study.
-
-
Treatment Regimen:
-
A washout period of all previous ocular hypotensive medications.
-
Randomized assignment to receive one of the following treatments, administered as one drop in the affected eye(s) once daily in the evening:
-
Bimatoprost 0.03% ophthalmic solution
-
Latanoprost 0.005% ophthalmic solution
-
Travoprost 0.004% ophthalmic solution
-
-
-
Outcome Measures:
-
Primary: Mean change in IOP from baseline at specified time points (e.g., Week 12). IOP is measured using Goldmann applanation tonometry at various times of the day (e.g., 8 AM, 12 PM, 4 PM).
-
Secondary: Percentage of patients achieving a target IOP, and assessment of adverse events through ophthalmic examinations and patient reporting.
-
Eyelash Hypotrichosis Clinical Trial Protocol (Representative)
-
Study Design: A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.
-
Participant Population: Subjects with idiopathic or chemotherapy-induced eyelash hypotrichosis.
-
Inclusion Criteria: Adults with minimal or moderate eyelash prominence.
-
Exclusion Criteria: Active ocular disease, and use of any other products to enhance eyelash growth.
-
-
Treatment Regimen:
-
Randomized assignment to receive either bimatoprost 0.03% solution or a vehicle solution.
-
Subjects apply the solution once daily to the skin of the upper eyelid margin at the base of the eyelashes for a specified duration (e.g., 16 weeks).
-
-
Outcome Measures:
-
Primary: Change in global eyelash assessment score from baseline.
-
Secondary: Changes in eyelash length, thickness, and darkness as measured by digital image analysis of photographs. Patient-reported outcomes and safety assessments are also conducted.
-
Mechanism of Action and Signaling Pathways
Bimatoprost exerts its therapeutic effects through specific signaling pathways.
IOP Reduction Signaling Pathway
Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α. It selectively binds to and activates the prostaglandin FP receptor, a G-protein coupled receptor. This activation initiates a downstream signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing IOP.[1] The key steps in this pathway include the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, facilitating aqueous humor outflow.
Bimatoprost IOP Reduction Signaling Pathway
Eyelash Growth Mechanism
The mechanism by which bimatoprost promotes eyelash growth is through its effect on the hair follicle cycle.[2] It is believed to increase the duration of the anagen (growth) phase and the percentage of hairs in this phase.[2] This leads to longer, thicker, and darker eyelashes.
Bimatoprost's Effect on Eyelash Growth Cycle
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo clinical trial validating the therapeutic effect of bimatoprost.
Typical In Vivo Clinical Trial Workflow
References
Bimatoprost: A Comparative Analysis for Glaucoma Management
A detailed guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of bimatoprost in comparison to other leading prostaglandin analogs.
Bimatoprost is a leading synthetic prostaglandin analog utilized in the management of glaucoma and ocular hypertension. Its primary function is to reduce intraocular pressure (IOP), a critical risk factor in the progression of glaucoma. This guide provides a comprehensive comparative analysis of bimatoprost against other commonly prescribed prostaglandin analogs—latanoprost, travoprost, and tafluprost—supported by data from head-to-head clinical trials.
Comparative Efficacy in Intraocular Pressure Reduction
Clinical studies consistently demonstrate that bimatoprost is highly effective in lowering IOP. In multiple head-to-head trials, bimatoprost has shown either superior or comparable efficacy to other prostaglandin analogs.
A meta-analysis of four controlled comparative studies indicated that bimatoprost may improve pressure control by approximately 1-1.5 mmHg more than latanoprost.[1] In a six-month multicenter, randomized, investigator-masked clinical trial, the mean change from baseline IOP was significantly greater for patients treated with bimatoprost 0.03% compared to those treated with latanoprost 0.005% at all measurement times.[2] Specifically, at the six-month mark, the difference in mean IOP reduction was 1.5 mm Hg at 8 AM, 2.2 mm Hg at 12 PM, and 1.2 mm Hg at 4 PM, in favor of bimatoprost.[2] Furthermore, a higher percentage of patients on bimatoprost achieved a 20% or greater reduction in IOP.[2][3]
When compared to travoprost, some studies have suggested that bimatoprost holds a slight edge in IOP control.[1] A prospective study comparing bimatoprost, latanoprost, travoprost, and timolol found that at 12 weeks, bimatoprost achieved the highest mean IOP reduction of 8.8 mmHg (35.9%), which was significantly more than latanoprost (7.3 mmHg, 29.9%) and travoprost (7.6 mmHg, 30.8%).[4] However, other studies have found the IOP-lowering effects of all four major prostaglandin analogs to be statistically similar, with a non-significant trend towards greater reduction with bimatoprost.[5]
| Study | Comparison | Key Efficacy Finding | Reference |
| Six-Month Randomized Clinical Trial | Bimatoprost 0.03% vs. Latanoprost 0.005% | Bimatoprost showed a significantly greater mean IOP reduction at all time points (1.2 to 2.2 mm Hg greater than latanoprost at month 6). | [2] |
| Prospective Comparative Study (12 weeks) | Bimatoprost 0.03% vs. Latanoprost 0.005% vs. Travoprost 0.004% | Bimatoprost demonstrated the highest mean IOP reduction (8.8 mmHg, 35.9%) compared to latanoprost (7.3 mmHg) and travoprost (7.6 mmHg). | [4] |
| Comparative Study | Bimatoprost vs. Latanoprost vs. Travoprost vs. Tafluprost | All four drugs significantly and equally reduced IOP, with a non-significant trend for slightly greater reduction with bimatoprost. | [5] |
| Review of Parallel-Group Trials | Bimatoprost vs. Latanoprost | Bimatoprost was associated with greater mean reductions in IOP, with between-group differences ranging from 0 to 1.5 mm Hg. | [6] |
| Masked-Evaluator Multicentre Study | Bimatoprost vs. Travoprost (in patients previously on latanoprost) | Switching from latanoprost to bimatoprost resulted in a significantly greater additional short-term diurnal IOP reduction compared to switching to travoprost. | [7] |
Safety and Tolerability Profile
The most frequently reported adverse effect associated with prostaglandin analogs is conjunctival hyperemia (eye redness).[6][8] Comparative studies indicate that hyperemia occurs more frequently with bimatoprost than with latanoprost.[2][6] In a six-month trial, conjunctival hyperemia was more common in the bimatoprost group.[2] Similarly, when comparing bimatoprost and travoprost, conjunctival hyperemia was the most common side effect for both, with redness and hyperemia scores being slightly, though not statistically significantly, higher in the bimatoprost group.[8]
Other reported side effects for bimatoprost include eyelash growth, which was also found to be more common in patients using bimatoprost compared to latanoprost.[2] A study comparing four prostaglandin analogs found that latanoprost was more associated with iris pigmentation and eyelash growth.[5] Despite these side effects, all drugs are generally well-tolerated, with few patients discontinuing treatment due to adverse events.[2]
| Adverse Event | Bimatoprost | Latanoprost | Travoprost | Tafluprost | Reference |
| Conjunctival Hyperemia | Higher incidence | Lower incidence | Similar to Bimatoprost | Similar across all four | [2][5][6][8] |
| Eyelash Growth | More common | Less common, but reported | Reported | - | [2][5] |
| Iris Discoloration | Reported | More significantly associated | Reported | - | [5] |
| Ocular Surface Disease Index (OSDI) Score | 21.76 ± 11.10 | 32.13 ± 24.10 | 10.68 ± 5.73 | 25.60 ± 6.25 | [5] |
Mechanism of Action and Signaling Pathways
Bimatoprost is a synthetic prostamide that lowers IOP by increasing the outflow of aqueous humor from the eye.[9] It enhances both the pressure-sensitive (trabecular) and pressure-insensitive (uveoscleral) outflow pathways.[9][10] This dual mechanism of action is thought to contribute to its robust IOP-lowering effect.[11] The primary ocular hypotensive action is attributed to a significant reduction in the tonographic resistance to outflow.[9]
Bimatoprost is a prostaglandin F2α analog and is believed to exert its effects through the prostaglandin FP receptor.[12] Upon topical administration, it is absorbed through the cornea and hydrolyzed by esterases to its active free acid form.[12] The binding of the active form to the FP receptor, a G-protein coupled receptor, initiates a downstream signaling cascade. This leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix within the uveoscleral pathway, facilitating increased aqueous humor outflow.
Experimental Protocols
The methodologies of the cited head-to-head clinical trials share common features designed to ensure the validity and comparability of the results.
General Protocol for a Comparative Glaucoma Clinical Trial:
-
Patient Selection: Patients diagnosed with open-angle glaucoma or ocular hypertension are recruited. Inclusion criteria typically specify a certain baseline IOP (e.g., >21 mmHg).
-
Washout Period: Any existing glaucoma medications are discontinued for a specified period (e.g., 2-4 weeks) to establish a baseline IOP.
-
Randomization: Patients are randomly assigned to receive one of the study medications (e.g., bimatoprost 0.03% or latanoprost 0.005%) in a masked fashion (investigator-masked or double-masked).
-
Treatment Regimen: Patients are instructed to administer one drop of the assigned medication in the affected eye(s) once daily, typically in the evening.
-
Follow-up Visits: Patients attend follow-up visits at predetermined intervals (e.g., week 2, week 6, month 3, month 6).
-
Outcome Measures:
-
Primary: The primary outcome is typically the mean change in IOP from baseline at specific time points throughout the day (e.g., 8 AM, 12 PM, 4 PM).
-
Secondary: Secondary measures include the percentage of patients achieving a target IOP, adverse event reporting, and ophthalmic examinations (e.g., assessment of conjunctival hyperemia).
-
-
Statistical Analysis: Appropriate statistical tests are used to compare the mean IOP reductions and the incidence of adverse events between the treatment groups.
Logical Framework for Prostaglandin Analog Selection
The choice of a specific prostaglandin analog is influenced by a balance of efficacy, tolerability, and patient-specific factors.
References
- 1. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ophed.net [ophed.net]
- 8. glaucomafoundation.org [glaucomafoundation.org]
- 9. mivision.com.au [mivision.com.au]
- 10. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Glaucoma Clinical Research: Trends in Treatment Strategies and Drug Development [frontiersin.org]
- 12. best.barnsleyccg.nhs.uk [best.barnsleyccg.nhs.uk]
Safety Operating Guide
Proper Disposal Procedures for Bimatoprost Isopropyl Ester
The following guide provides essential safety and logistical information for the proper disposal of Bimatoprost isopropyl ester, a potent F-series prostaglandin analog.[1] This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory standards. While Bimatoprost is technically a fatty acid ethyl amide, it belongs to the class of prostaglandin analogs, and its disposal should follow the stringent protocols for potent pharmaceutical compounds, similar to related isopropyl esters like Latanoprost and Travoprost.[2][3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE) due to its potential health effects. Prostaglandin analogs can be irritating to the skin and eyes, may cause adverse reproductive effects, and have the potential to induce premature labor or abortion.[4][5]
Key Handling and Safety Data
| Aspect | Specification & Protocol | Rationale & Hazard Information |
| Personal Protective Equipment (PPE) | - Gloves: Chemical-resistant gloves (e.g., nitrile).- Eye Protection: Safety glasses or goggles.[6]- Lab Coat: Standard laboratory coat. | To prevent skin and eye contact. Bimatoprost is classified as causing serious eye irritation and being harmful in contact with skin.[4][6] |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any aerosols or dust particles.[7] |
| Emergency - Skin Contact | Immediately wash skin with soap and plenty of water for at least 20 minutes. Remove contaminated clothing.[5] | The compound is harmful if it comes into contact with the skin.[4] |
| Emergency - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] | Causes serious eye irritation.[4] |
| Emergency - Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[6] | Material may be irritating to the mucous membranes and upper respiratory tract.[5] |
| Storage (Pre-Disposal) | Store waste in a designated, secure, and locked-up area away from incompatible materials.[4] | To prevent accidental exposure or unauthorized access. |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).[8][9]
1. Waste Characterization and Segregation:
-
Assess Waste: Treat all this compound waste—including pure compound, contaminated labware (e.g., pipette tips, vials), and used PPE—as hazardous pharmaceutical waste.
-
Segregate: Isolate this waste from other laboratory waste streams. Do not mix it with non-hazardous or biological waste.[7]
2. Consultation with Environmental Health & Safety (EHS):
-
Primary Contact: Your institution's EHS office is the primary resource for specific disposal protocols. They will provide guidance aligned with federal, state, and local laws and direct you to the institution's designated waste disposal vendor.[7]
3. Containerization and Labeling:
-
Use Approved Containers: Collect all this compound waste in a designated, leak-proof, and sealable container.
-
Color Coding: Per convention for RCRA hazardous pharmaceutical waste, a black waste container should be used.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
4. Arrange for Professional Disposal:
-
Licensed Vendor: The disposal must be managed by a licensed hazardous waste disposal company. Your EHS office will coordinate this service.[7]
-
Do Not Dispose in Regular Trash or Drains: Never dispose of this compound in the regular trash. Flushing down the drain is strictly prohibited for hazardous pharmaceuticals and can lead to environmental contamination of waterways.[9][10]
5. Recommended Disposal Method:
-
Incineration: The required method for treating hazardous pharmaceutical waste is high-temperature incineration at a permitted treatment facility.[7][9] This process ensures the complete destruction of the active pharmaceutical ingredient.
Key Procedural Protocols
Spill Management Protocol
In the event of a spill, follow these steps to minimize exposure and environmental contamination:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat. If the spill is large or generates dust, respiratory protection may be necessary.
-
Contain Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and absorb the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a designated hazardous waste container.
-
Decontaminate Area: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, documenting the incident as required by your institution.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound | CAS#:130273-87-9 | Chemsrc [chemsrc.com]
- 2. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Bimatoprost - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistical Information for Handling Bimatoprost Isopropyl Ester
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Bimatoprost isopropyl ester is paramount. This guide provides immediate, essential procedural information to minimize exposure risk and ensure compliant disposal. This compound is a prostaglandin analog; similar compounds are known to be potent and may present reproductive hazards.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following table summarizes the recommended PPE for handling this compound, particularly when there is a risk of contact with the solid compound or solutions.
| PPE Category | Recommended Equipment |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standard. |
| Eye/Face Protection | Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles and a face shield are recommended. |
| Body Protection | A disposable, polyethylene-coated polypropylene gown that has demonstrated resistance to permeability by hazardous products. Standard cloth lab coats are not sufficient as they can absorb the material. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-certified N95 or N100 respirator is strongly recommended. A respiratory protection program, including fit-testing, should be in place.[3][4] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be used when there is a risk of contamination. |
Operational Plan: Handling this compound
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure during the handling of this compound.
Preparation and Handling:
-
Designated Area: All handling of this compound, including weighing and solution preparation, should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to prevent airborne dissemination.
-
Pre-Handling Checklist:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or ventilated enclosure is functioning correctly.
-
Have spill cleanup materials readily accessible.
-
-
Weighing the Compound:
-
Handle the solid compound with care to avoid generating dust.
-
Use a dedicated set of utensils (spatula, weighing paper).
-
Clean all utensils and the weighing area thoroughly after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the container is securely capped before mixing.
-
-
Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[1]
-
Decontaminate the work area and any equipment used.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan: this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Waste Streams: Establish separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, gowns, weighing papers, and other disposable items.
-
Liquid Waste: Unused solutions or rinsates.
-
Sharps: Contaminated needles, syringes, or glass pipettes.
-
-
Container Labeling: All waste containers must be labeled as "Hazardous Pharmaceutical Waste" and include the name of the compound (this compound).
Disposal Protocol:
-
Institutional Guidance: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols, as local and national regulations may vary.[5]
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.[5]
-
Incineration: High-temperature incineration is the preferred method for the destruction of potent pharmaceutical compounds like this compound.[5]
-
Decontamination of Reusable Equipment: Any reusable equipment, such as glassware, should be decontaminated. This can be achieved by rinsing with a suitable solvent, which should then be collected as hazardous liquid waste.
Experimental Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
